3-Methyl-4-nitrosophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677513. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(9)2-3-7(5)8-10/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZABZDVJOWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210464 | |
| Record name | m-Cresol, 4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-01-0 | |
| Record name | 3-Methyl-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroso-3-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-nitrosophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Cresol, 4-nitroso- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroso-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSO-3-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0MPT9XZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methyl-4-nitrosophenol CAS 615-01-0 chemical properties
Executive Summary
3-Methyl-4-nitrosophenol (CAS 615-01-0) is a versatile organonitrogen compound serving as a critical intermediate in the synthesis of agrochemicals (specifically organophosphates like Fenitrothion) and specialty dyes.[1] Characterized by a distinct tautomeric equilibrium between its nitrosophenol and quinone oxime forms, this compound exhibits unique reactivity profiles essential for ligand coordination and electrophilic substitution pathways.[1] This guide provides a rigorous examination of its physicochemical properties, synthesis protocols, and handling requirements, grounded in empirical data and self-validating methodologies.[1]
Chemical Identity & Tautomerism
The reactivity and physical appearance of this compound are governed by a prototropic tautomeric equilibrium.[1] In the solid state and in polar solvents, the compound predominantly exists as the quinone oxime tautomer, which imparts its characteristic yellow-orange color.
-
Tautomer Name: 3-Methyl-1,4-benzoquinone 4-oxime[1]
-
Molecular Formula: C
H NO [1][6][7] -
Molecular Weight: 137.14 g/mol [1]
Tautomeric Equilibrium Pathway
The following diagram illustrates the hydrogen transfer mechanism that shifts the aromatic nitrosophenol to the quinonoid oxime structure. This equilibrium is solvent-dependent; non-polar solvents favor the nitroso form (green/blue), while polar solvents favor the oxime (yellow).
Figure 1: Tautomeric equilibrium between this compound and its quinone oxime counterpart.[1]
Physicochemical Properties
The following data aggregates experimental values from standard chemical registries.
| Property | Value | Context/Notes |
| Appearance | Yellow to Orange Powder | Color intensity correlates with oxime content.[1] |
| Melting Point | 156–158 °C | Decomposes upon melting.[1] |
| Solubility (Water) | Low (< 1 g/L) | Slightly soluble in hot water.[1] |
| Solubility (Organic) | High | Soluble in ethanol, ether, acetone, benzene.[1] |
| pKa | ~7.3 - 7.5 | Acidic proton on the oxime/phenol group.[1] |
| Stability | Light Sensitive | Photochemical degradation to quinones may occur.[1] |
Synthesis & Production
The industrial and laboratory standard for synthesizing this compound involves the nitrosation of m-cresol (3-methylphenol).[1] This reaction proceeds via electrophilic aromatic substitution, where the nitrosonium ion (
Reaction Mechanism
Figure 2: Step-wise synthesis pathway via nitrosation of m-cresol.[1]
Detailed Experimental Protocol
Safety Pre-check: Nitrosophenols can be skin irritants.[1][8] Sodium nitrite is toxic and an oxidizer.[1] Perform all steps in a fume hood.
Materials:
-
m-Cresol (3-methylphenol): 10.8 g (0.1 mol)[1]
-
Sodium Nitrite (NaNO
): 7.6 g (0.11 mol)[1] -
Sulfuric Acid (H
SO ): 30% aqueous solution[1] -
Sodium Hydroxide (NaOH): 10% aqueous solution[1]
-
Ice/Water bath[1]
Procedure:
-
Dissolution: Dissolve 10.8 g of m-cresol in 50 mL of 10% NaOH solution in a 250 mL beaker. Cool the solution to 0–5 °C using an ice bath.
-
Nitrite Addition: Dissolve 7.6 g of sodium nitrite in 20 mL of water. Add this solution to the alkaline cresol mixture. Stir well to ensure homogeneity.
-
Acidification (Critical Step): Slowly add dilute sulfuric acid dropwise to the stirred mixture.
-
Control: Maintain temperature below 7 °C . Rapid addition or high temperature will lead to tar formation or oxidation to the nitro compound.[1]
-
Endpoint: Continue addition until the solution is acidic to Congo red paper (approx. pH 3-4).
-
-
Precipitation: The solution will turn dark, and a yellow-brown precipitate of this compound will form.[1]
-
Workup: Stir for an additional 30 minutes at 0–5 °C. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with ice-cold water to remove inorganic salts. Recrystallize from benzene or dilute ethanol to obtain bright yellow needles.[1]
-
Yield Expectation: 70–85%.[1]
-
Analytical Characterization
To validate the identity of the synthesized product, compare results against these standard spectral markers.
UV-Vis Spectroscopy
-
Solvent: Ethanol or Methanol.[1]
-
Observation: Two distinct bands are typically observed due to the tautomeric equilibrium.[1]
-
~300 nm: Associated with the benzenoid (phenol) form.[1]
-
~400 nm: Associated with the quinonoid (oxime) form (responsible for the visible yellow color).
-
Infrared (IR) Spectroscopy (KBr Pellet)
-
3200–3400 cm
: Broad -OH stretch (indicative of oxime OH).[1] -
1620–1640 cm
: C=O stretch (strong, confirms quinone character). -
1500–1550 cm
: N=O stretch (if nitroso form is present, though often obscured).[1] -
900–1000 cm
: N-O stretch of the oxime.[1]
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: DMSO-d
(favors oxime form). -
Methyl Group: Singlet at
2.2–2.4 ppm.[1] -
Aromatic Protons: The symmetry of the ring is broken in the 3-methyl derivative. Expect a complex pattern (multiplets) in the
6.5–8.0 ppm region, distinct from the symmetric A2B2 pattern of unsubstituted p-nitrosophenol.[1] -
Oxime Proton: Broad singlet, highly variable position (
10–13 ppm) depending on concentration and H-bonding.[1]
Reactivity & Applications
Liebermann’s Nitroso Reaction
This compound is a classic substrate for the Liebermann test.[1] When warmed with phenol and concentrated sulfuric acid, it produces a deep blue/green indophenol dye, which turns red upon dilution with water and blue again in alkali.[1] This reaction confirms the presence of the nitroso group.
Agrochemical Precursor
This compound is the direct intermediate in the production of 3-methyl-4-nitrophenol (via oxidation with nitric acid or hydrogen peroxide).[1] The resulting nitrophenol is the key building block for Fenitrothion , a widely used contact insecticide.
Coordination Chemistry
The quinone oxime tautomer acts as a bidentate ligand, coordinating through the carbonyl oxygen and the oxime nitrogen. It forms stable, colored complexes with transition metals (Fe, Cu, Co), utilized in analytical determination of trace metals.
Safety & Handling
Hazard Classification:
-
GHS Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Handling Protocols:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Inhalation Risk: The solid is a fine powder; use a dust mask or handle in a fume hood to avoid inhalation.[1]
-
Storage: Store in a cool, dry place away from light. Dark glass bottles are recommended to prevent photochemical decomposition.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents (risk of uncontrolled oxidation) and strong bases (forms salts).[1]
References
-
Synthesis & Properties: Acta Crystallographica Section E, "this compound," 2012.[1][9] Link
-
CAS Registry Data: CAS Common Chemistry, "this compound (CAS 615-01-0)."[1][5] Link[1][5]
-
Chemical Safety: PubChem, "3-Methyl-4-nitrophenol (Related Compound Safety Data)."[1] Link(Note: Safety profile extrapolated from the closely related nitro-derivative and general nitrosophenol class data).[1]
-
Tautomerism Studies: Journal of the American Chemical Society, "Equilibrium of Quinone Oximes and Nitrosophenols."[1] (Historical reference for mechanistic grounding).
Sources
- 1. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 615-01-0: this compound | CymitQuimica [cymitquimica.com]
- 7. Phenol,3-methyl-4-nitroso | CAS#:615-01-0 | Chemsrc [chemsrc.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. researchgate.net [researchgate.net]
Thermodynamic Stability of Nitrosophenol Isomers in Solution
Executive Summary
The thermodynamic behavior of nitrosophenols represents a classic yet complex study in structural isomerism. Unlike simple positional isomers, 2-nitrosophenol and 4-nitrosophenol exist in a dynamic tautomeric equilibrium with their quinone monoxime counterparts.[1] This guide dissects the thermodynamic drivers—specifically solvent polarity, intramolecular vs. intermolecular hydrogen bonding, and acidity (pKa)—that dictate the stability of these species in solution.[1] We provide validated protocols for their synthesis, purification, and spectroscopic characterization, essential for researchers modeling degradation pathways in phenolic drug substances or designing metal-chelation assays.[1]
The Tautomeric Landscape[1]
The core thermodynamic instability of nitrosophenols arises from nitroso-oxime tautomerism .[1] In solution, these compounds do not exist as static structures but oscillate between the aromatic nitrosophenol form and the non-aromatic quinone monoxime form.[1]
The Structural Divergence
The thermodynamic preference for one tautomer over the other is strictly governed by the position of the substituent (ortho vs. para):
-
2-Nitrosophenol (Ortho): Predominantly exists in the nitrosophenol form.[1]
-
4-Nitrosophenol (Para): Predominantly exists in the quinone monoxime form in polar solutions.[1]
Visualization of Tautomeric Pathways[1]
Figure 1: Comparative tautomeric equilibria. Note the high energy barrier for the ortho-isomer due to the stability of the intramolecular hydrogen bond.[1]
Thermodynamic Drivers in Solution
Solvent Polarity & Dielectric Constant
The equilibrium constant
-
Non-Polar Solvents (e.g., Hexane,
): -
Polar Protic Solvents (e.g., Water,
):-
4-Nitrosophenol shifts dramatically to the quinone monoxime form.[1] The solvent molecules stabilize the charge separation (zwitterionic character) of the oxime oxygen (
) and the ring nitrogen ( ).[1] -
Thermodynamic Insight: The loss of aromaticity in the quinone form is energetically compensated by strong solvation enthalpy.[1]
-
Acid-Base Dissociation (pKa)
The acidity of these isomers provides a direct readout of their thermodynamic stability.[1]
| Isomer | pKa (Approx.)[1][4][5][6][7] | Dominant Species (pH 7.[1]0) | Thermodynamic Rationale |
| 4-Nitrosophenol | 6.3 | Anionic (Phenolate/Oximates) | Resonance stabilization of the anion is highly effective across the para-conjugated system.[1] |
| 2-Nitrosophenol | 7.2 | Neutral (Chelated) | Intramolecular H-bonding stabilizes the proton, making it harder to dissociate (higher pKa).[1] |
Experimental Protocols
Synthesis and Purification (The Nitrosation Workflow)
Objective: Isolate pure 4-nitrosophenol to study its tautomeric decay. Safety: Nitrosophenols are skin irritants and potential mutagens.[1] Work in a fume hood.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Nitrosation (The Critical Step):
-
Precipitation & Filtration:
-
Purification (Recrystallization):
Spectroscopic Determination of (Tautomeric Constant)
Objective: Quantify the ratio of Quinone vs. Phenol forms in varying solvents.
Protocol:
-
Solvent Selection: Prepare 10 µM solutions of the purified isomer in solvents of varying polarity: Cyclohexane, Acetonitrile, and Phosphate Buffer (pH 5.0 to suppress ionization).
-
UV-Vis Scanning:
-
Scan range: 200–500 nm.[1]
-
Temperature: Thermostat at 25.0°C ± 0.1°C.
-
-
Isosbestic Point Validation:
-
Data Analysis:
Experimental Workflow Diagram
Figure 2: Integrated workflow for the synthesis and thermodynamic characterization of nitrosophenols.
Applications in Drug Development[1]
Understanding the stability of nitrosophenols is not merely academic; it is critical in pharmaceutical impurity profiling:
-
Genotoxic Impurity Analysis: Nitrosophenols are structural alerts for mutagenicity.[1] Their thermodynamic stability in aqueous buffers (simulating physiological pH) determines their persistence in the body.[1]
-
Chelation Therapy Modeling: The 2-nitrosophenol moiety is a bidentate ligand.[1] The thermodynamic stability of the 2-nitrosophenol-metal complex (e.g., with
or ) is often higher than the tautomerization energy, driving the equilibrium entirely toward the chelated phenotype.[1] This principle is used in the Baudisch reaction for preparing o-nitrosophenols from benzene and hydroxylamine in the presence of copper.[1]
References
-
Tautomeric Equilibrium Studies
-
Acidity and pKa Values
- "Dissociation constants of nitrosophenols and the effect of intramolecular hydrogen bonding."
-
Source:[1]
-
Computational Stability Analysis
- "Ab initio and NMR study of Tautomeric equilibrium of 2-nitrosophenol."
-
Source:
-
Experimental Protocols (Nitrosation)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. The melting point of 2nitrophenol is lower than that class 12 chemistry CBSE [vedantu.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Methyl-4-Nitrosophenol
[1]
Executive Summary
This technical guide addresses the solubility behavior of 3-methyl-4-nitrosophenol (also known as 4-nitroso-m-cresol or p-toluquinone monoxime) in various organic solvents. Accurate solubility data is critical for optimizing purification processes (recrystallization), synthetic pathways (nitrosation of m-cresol), and formulation stability.[1]
This document provides a comprehensive framework for determining solubility, analyzing the compound's tautomeric equilibrium, and modeling its dissolution thermodynamics using the Apelblat and van’t Hoff equations. It synthesizes qualitative industrial data with rigorous experimental protocols.[1]
Chemical Identity and Tautomeric Equilibrium
Compound Profile[1]
-
Molecular Formula:
[1][5] -
Molecular Weight: 137.14 g/mol [1]
-
Physical State: Yellow to brown needles or leaflets.[1]
Tautomerism: The Critical Variable
Unlike simple phenols, this compound exists in a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. This equilibrium is solvent-dependent and significantly influences solubility.[1]
-
Non-polar solvents (e.g., Benzene, Ether): Favor the nitrosophenol form (greenish color).[1]
-
Polar solvents (e.g., Ethanol, Acetone, Water): Favor the quinone monoxime form (yellow/brown color).[1]
Mechanistic Insight: The quinone oxime form is more polar due to the charge separation in the carbonyl and oxime groups, enhancing solubility in polar protic solvents like alcohols.
Figure 1: Tautomeric equilibrium shifting based on solvent polarity.
Experimental Protocol: Laser Monitoring Method
For high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over the static shake-flask method by eliminating sampling errors during filtration.
Principle
The dissolution of solid particles in a solvent is monitored by the scattering of a laser beam. As the solid dissolves upon heating (or solvent addition), the laser transmittance increases. The point of complete dissolution (clear solution) corresponds to the saturation temperature (
Step-by-Step Methodology
Equipment:
-
Jacketed glass vessel (50 mL) with temperature control (
K). -
Laser source (< 5 mW) and photodetector.[1]
Protocol:
-
Preparation: Weigh a precise mass of this compound (
) using an analytical balance (uncertainty g). -
Solvent Addition: Add a known mass of solvent (
) to the vessel.[1] Calculate the initial mole fraction ( ).[1] -
Equilibration: Set the stirrer to 400 rpm. The laser intensity (
) will be low due to scattering by undissolved particles.[1] -
Dynamic Heating: Slowly increase the temperature of the jacketed vessel (rate: 2 K/h near the endpoint).
-
Endpoint Detection: Monitor the laser transmittance. When the intensity reaches a maximum plateau (indicating a clear solution), record the temperature as
. -
Replication: Repeat the experiment with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.
Figure 2: Workflow for solubility determination via Laser Monitoring.
Solubility Data & Analysis
Qualitative Solubility Profile
Based on industrial synthesis and purification data, the solubility profile of this compound is characterized as follows:
| Solvent Category | Representative Solvents | Solubility Level | Predominant Tautomer |
| Polar Protic | Methanol, Ethanol | High | Quinone Monoxime |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Quinone Monoxime |
| Non-Polar | Benzene, Toluene, Ether | Moderate | Nitrosophenol |
| Aqueous | Water | Low (< 2 g/L) | Equilibrium Mix |
Note: Solubility increases significantly with temperature.[1][9] In industrial oxidation of m-cresol, the product precipitates from aqueous acid but remains dissolved in organic co-solvents like acetone.
Thermodynamic Modeling (The Apelblat Model)
To correlate the experimental mole fraction solubility (
Where:
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][6][7][8]
- : Empirical model parameters derived from regression analysis.
Application:
Researchers should plot
Thermodynamic Parameters
Understanding the driving forces of dissolution requires calculating the apparent thermodynamic functions using the van’t Hoff analysis .
Enthalpy and Entropy of Dissolution
For a non-ideal solution, the dissolution enthalpy (
Interpretation for this compound[1][2][10]
- (Endothermic): Dissolution absorbs heat.[1] Solubility increases with temperature.[1][9] This is typical for nitrosophenols in organic solvents.[1]
- : The process is spontaneous at saturation.[1]
- : The disorder increases as the crystal lattice breaks down and solvates.[1]
Self-Validating Check:
If your calculated
References
-
Tautomerism and Structure
-
Experimental Methodology (Laser Method)
-
Thermodynamic Modeling
-
Solubility of solids in liquids: A review of the Apelblat equation. Journal of Molecular Liquids.[1]
-
-
Compound Properties (CAS 615-01-0)
-
Industrial Context
Sources
- 1. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA1109492A - Process for the production of p-nitrophenols - Google Patents [patents.google.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 615-01-0 Name: 4-nitroso-m-cresol [xixisys.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5435-72-3 Name: [xixisys.com]
- 12. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 | Benchchem [benchchem.com]
Technical Guide: Acidity Constants and pKa of 3-Methyl-4-Nitrosophenol
The following technical guide details the physicochemical properties, acidity constants, and experimental characterization of 3-methyl-4-nitrosophenol.
Executive Summary
This compound (CAS: 637-62-7 for the parent nitrosophenol class; specific isomer analogs vary) is a critical intermediate in dye synthesis and metal chelation chemistry.[1] Unlike simple phenols, its acidity is governed by a distinct nitroso-oxime tautomeric equilibrium , predominantly existing as 3-methyl-1,4-benzoquinone 4-oxime in solution.[1]
This guide provides the estimated pKa values derived from structural analogs and Hammett equation principles, as direct experimental values are often conflated with its nitro-analog.
-
Primary pKa (Acid Dissociation): 6.70 ± 0.20 (Estimated/Derivative)
-
Dominant Species at pH 7.4: Anionic (Oximate/Phenolate hybrid)[1]
-
Key Behavior: Stronger acid than 3-methyl-4-nitrophenol (pKa 7.[1]39) due to the high resonance stabilization of the quinone oxime conjugate base.
Physicochemical Identity & Tautomerism
Structural Dualism
The acidity of this compound cannot be understood without acknowledging its equilibrium.[1] In solution, the proton is not static on the phenolic oxygen; it migrates to the nitroso nitrogen, forming a quinone oxime.
-
Form A (Nitrosophenol): Aromatic ring, phenolic -OH, nitroso -NO.[1]
-
Form B (Quinone Oxime): Quinoid ring, carbonyl C=O, oxime =N-OH.[1]
Evidence from NMR and UV-Vis spectroscopy confirms that Form B (Quinone Oxime) is the thermodynamically favored tautomer in polar solvents (water, methanol), contributing >90% to the population.[1] Therefore, the measured pKa actually represents the deprotonation of the oxime hydroxyl group (=N-OH
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton migration and the resulting resonance-stabilized anion.
[1]
Acidity Constants (pKa) Data
Comparative pKa Values
The acidity of this compound is best contextualized by comparing it to its parent and nitro-analog.[1] The nitroso/oxime group is a more effective electron sink than the nitro group in this specific conjugation, rendering the compound more acidic (lower pKa) than the corresponding nitrophenol.
| Compound | Structure | pKa (Experimental/Est) | Electronic Effect |
| 4-Nitrosophenol | Parent | 6.35 - 6.48 | Baseline resonance stabilization. |
| This compound | Target | 6.70 ± 0.20 | Methyl group (+I effect) slightly destabilizes the anion, raising pKa. |
| 3-Methyl-4-nitrophenol | Nitro Analog | 7.39 | Nitro group is less effective at charge delocalization than the quinone oxime system here.[1] |
| m-Cresol | Phenol Analog | 10.09 | Lack of electron-withdrawing group; weak acid.[1] |
Thermodynamic Factors
-
Temperature Dependence: The pKa decreases slightly with increasing temperature (exothermic dissociation).[1]
. -
Solvent Effects: In aprotic solvents (Acetonitrile, DMSO), the equilibrium shifts toward the nitrosophenol form, and the apparent pKa increases significantly (pKa
10-11) due to the lack of hydrogen bond stabilization for the oximate anion.[1]
Experimental Determination Protocol
To validate the pKa of this compound in your specific matrix, a Spectrophotometric Titration is the gold standard.[1] This method is superior to potentiometry for this compound due to the low concentration required (avoiding precipitation of the quinone form).
Reagents & Setup
-
Stock Solution:
M this compound in 10% Methanol/Water (to ensure solubility). -
Buffers: Citrate-Phosphate series (pH 3.0 to 9.0).
-
Instrumentation: UV-Vis Spectrophotometer (Scanning 250–500 nm).[1]
Workflow Mechanism
Calculation (Henderson-Hasselbalch)
The pKa is derived using the absorbance (
Plot
Applications & Significance
-
Metal Chelation: The quinone oxime nitrogen and the carbonyl oxygen form a "hard-soft" ligand site ideal for chelating transition metals (
).[1] The pKa determines the pH range where the ligand is anionic and active (pH > 6.7).[1] -
Drug Intermediates: Used as a regioselective nitrosation marker.[1] The stability of the oxime form allows for subsequent reduction to amino-cresols (precursors for vitamin E analogs).
-
Environmental Fate: In water, the compound exists as the oxime.[1] Its lower pKa compared to cresol means it is more mobile (ionized) in neutral groundwater (pH 7) than its non-nitrosated parent.
References
-
Lide, D. R. (Ed.).[1][2] (2009).[1] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1][2] (Source for 4-nitrosophenol pKa data).
-
Soares, B. et al. (2016).[1] "Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation." Frontiers in Microbiology. Available at: [Link]
-
PubChem. (2025).[1][2] "Compound Summary: 3-Methyl-4-nitrophenol and Tautomers." National Library of Medicine. Available at: [Link][1]
-
G. H. Parsons & C. H. Rochester. (1975).[1] "Acid ionization constants of 4-substituted phenols in methanol + water mixtures." Journal of the Chemical Society, Faraday Transactions 1. Available at: [Link]
Sources
Toxicological profile and safety data sheet (SDS) for 4-nitroso-m-cresol
Toxicological Profile, Safety Protocols, and Analytical Applications
Executive Summary & Chemical Identity
4-Nitroso-m-cresol (also known as 3-methyl-4-nitrosophenol) is a specialized organic ligand primarily utilized in analytical chemistry for the colorimetric determination of transition metals, specifically Cobalt (Co) and Palladium (Pd). Unlike its parent compound m-cresol, the introduction of the nitroso (-NO) group at the para position significantly alters its reactivity and toxicological profile.
This guide synthesizes the physicochemical properties, structural toxicity alerts, and rigorous handling protocols required for this compound. It addresses the critical data gap regarding specific LD50 values by applying Structure-Activity Relationship (SAR) principles relevant to nitroso-phenols.
Chemical Identification Matrix
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 615-01-0 (Distinct from m-cresol 108-39-4) |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in ethanol, ether, benzene; sparingly soluble in cold water.[1][2] |
| Melting Point | ~125–130 °C (Decomposes) |
| SMILES | CC1=CC(O)=CC=C1N=O |
Toxicological Profile & Hazard Assessment
The "Nitroso" Structural Alert
While specific acute toxicity data (LD50) for CAS 615-01-0 is limited in public registries compared to high-volume solvents, the presence of the nitroso group (-N=O) attached to an aromatic ring serves as a high-priority structural alert.
Mechanism of Toxicity: Nitroso compounds are electrophilic. In biological systems, they can undergo enzymatic reduction to form hydroxylamines, or oxidation to form nitro compounds. The hydroxylamine intermediate is particularly dangerous as it can form DNA adducts, leading to potential genotoxicity.
-
Genotoxicity: Positive potential in Ames testing (strain TA98/TA100) due to metabolic activation.
-
Skin/Eye: Phenolic moiety confers corrosive/irritating properties.[3]
-
Systemic: Methemoglobinemia is a potential risk upon high exposure, as nitroso-arenes can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
Metabolic Activation Pathway (Visualization)
The following diagram illustrates the theoretical metabolic fate of 4-nitroso-m-cresol, highlighting the bioactivation step responsible for potential DNA damage.
Caption: Proposed metabolic activation of 4-nitroso-m-cresol. The hydroxylamine intermediate poses the primary genotoxic risk via nitrenium ion formation.
Safety Data Sheet (SDS) Synthesis
Note: This section consolidates critical safety data for laboratory compliance.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Emergency Response Protocols
| Scenario | Protocol |
| Eye Contact | Immediately flush with saline/water for 15 mins. Lift eyelids.[4] Seek ophthalmologist. Phenolic compounds can cause corneal clouding. |
| Skin Contact | Do not use organic solvents (increases absorption). Wash with PEG-400 (polyethylene glycol) or copious soap and water. |
| Inhalation | Evacuate to fresh air.[4] If blue discoloration of lips occurs (cyanosis/methemoglobinemia), administer oxygen. |
| Fire | Emits toxic NOx fumes. Use CO₂, dry chemical, or foam.[4] Firefighters must wear SCBA. |
Experimental Application: Cobalt Determination
4-Nitroso-m-cresol is a superior reagent for Cobalt (Co) determination compared to Nitroso-R salt because its complex can be extracted into organic solvents, increasing sensitivity and eliminating ionic interferences.
The Chemistry
The reagent forms a chelate with Co(II), which is then oxidized to a kinetically inert Co(III) complex.
-
Reaction Ratio: 1:3 (Metal:Ligand).
-
Detection Limit: ~0.02 µg/mL.
Validated Protocol: Extraction Photometry
Objective: Quantify trace Cobalt in aqueous solution.
Reagents:
-
Reagent Solution: 0.1% 4-nitroso-m-cresol in ethanol.
-
Buffer: Sodium Acetate/Acetic Acid (pH 5.5 - 6.0).
-
Solvent: Chloroform or Benzene (use Chloroform for safety).
Step-by-Step Workflow:
-
Sample Prep: Adjust sample aliquot (containing 1–10 µg Co) to pH 5.0–6.0.
-
Chelation: Add 2 mL of Reagent Solution. Heat in a water bath at 80°C for 10 mins.
-
Why: Heating accelerates the formation of the Co(III) complex and ensures completeness.
-
-
Destruction of Interferents: Add 1 mL concentrated HCl.
-
Self-Validating Step: The Co(III) complex of this ligand is stable in acid, whereas complexes of Ni(II), Cu(II), and Fe(II) dissociate. If the color fades immediately, Co is absent.
-
-
Extraction: Transfer to a separatory funnel. Add 10 mL Chloroform. Shake vigorously for 1 min.
-
Measurement: Collect the organic phase. Dry over anhydrous Na₂SO₄. Measure Absorbance at 365 nm (or 530 nm depending on specific solvent shift).
Analytical Workflow Diagram
Caption: Extraction photometry workflow. The acid addition step is critical for removing interferences from Nickel and Copper.
References
-
ChemicalBook. (2023). 4-nitroso-m-cresol | 615-01-0 Chemical Properties and Safety.[1] Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Cameo Chemicals: m-Cresol (Parent Compound Toxicity Data). Retrieved from
-
Actylis Lab Solutions. (2024).[3] Safety Data Sheet: m-Cresol (Analogue Extrapolation). Retrieved from
-
ResearchGate. (2025). Photometric determination of cobalt with nitroso-R-salt (Methodology Comparison). Retrieved from
-
SIELC Technologies. (2018). Separation of m-Cresol, 4-nitroso- on Newcrom R1 HPLC column.[6] Retrieved from
Sources
Methodological & Application
Application Note: Laboratory Synthesis of 3-Methyl-4-Nitrosophenol
Chemical Strategy & Mechanistic Insight
The Synthetic Challenge
The synthesis of 3-methyl-4-nitrosophenol (also known as 4-nitroso-m-cresol) from
-
Site 2 (Ortho to OH, Ortho to Me): Sterically hindered.[1]
-
Site 6 (Ortho to OH, Para to Me): Accessible, but less favored than para to the stronger activator.[1]
-
Site 4 (Para to OH, Ortho to Me): The thermodynamically and kinetically favored site for electrophilic attack by the nitrosonium ion (
).[1]
The Tautomeric Equilibrium (The "Chameleon" Effect)
A critical "Expertise" insight for this synthesis is the recognition that the product does not exist solely as a phenol.[1] It exists in a tautomeric equilibrium with 2-methyl-1,4-benzoquinone 4-oxime .[1]
-
Solid State: Predominantly the quinone oxime form (often colored deep yellow/brown).[1]
-
Solution: Equilibrium depends on solvent polarity.[1]
Failure to recognize this equilibrium often leads researchers to misinterpret NMR data or melting point behavior (decomposition).[1]
Reaction Mechanism Visualization
The following diagram illustrates the pathway from
Figure 1: Mechanistic pathway for the nitrosation of m-cresol, including the critical tautomeric shift to the quinone oxime.[1]
Experimental Protocol
Reagents & Equipment
| Reagent | Purity/Conc.[1] | Role | Hazard Note |
| >99% | Starting Material | Corrosive, Toxic | |
| Sodium Nitrite ( | ACS Reagent | Nitrosating Source | Oxidizer, Toxic |
| Sulfuric Acid ( | 20% Aqueous | Catalyst/Solvent | Corrosive |
| Sodium Hydroxide (NaOH) | 10% Aqueous | Solubilizer | Corrosive |
| Ice/Water | Distilled | Temp Control | N/A |
Step-by-Step Methodology
This protocol utilizes the "Inverse Addition" technique (adding the phenolate/nitrite mixture to the acid).[1] This ensures the concentration of free phenol remains low relative to the acid, minimizing the formation of tars and oxidative byproducts (like nitro-cresol).[1]
Phase A: Preparation of the Reactant Solution
-
In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of
-cresol in 30 mL of 10% NaOH . The solution should be homogeneous (sodium cresolate formation).[1] -
Dissolve 7.0 g (0.101 mol) of Sodium Nitrite in 20 mL of distilled water.
-
Mix the sodium cresolate solution and the sodium nitrite solution together.[1] Chill this mixture to 0–5°C in an ice bath.
Phase B: The Nitrosation (Critical Step) [2]
-
Prepare a 500 mL Erlenmeyer flask containing 150 g of crushed ice and 15 g of concentrated sulfuric acid (approx. 100 mL of dilute acid equivalent).
-
Place the acid/ice flask in a salt-ice bath to maintain temperature below -2°C .
-
Dropwise Addition: Using a pressure-equalizing addition funnel, add the alkaline cresol/nitrite mixture (from Phase A) into the acid/ice slurry.[1]
-
Once addition is complete, stir vigorously for 30–45 minutes at 0°C.
Phase C: Workup & Isolation
-
Filter the suspension using a Buchner funnel under vacuum.[1]
-
Wash: Wash the filter cake with ice-cold water (3 x 50 mL) to remove residual acid and inorganic salts.
-
Note: Do not use warm water; the product is moderately soluble and thermally unstable.[1]
-
-
Drying: Press the filter cake dry. For analytical purity, dry in a vacuum desiccator over
or .[1] Do not heat dry (risk of decomposition).[1]
Purification (Recrystallization)
-
Solvent: Dilute Ethanol (20-30%) or Benzene (if strictly necessary, though toxic).[1]
-
Method: Dissolve in minimum warm solvent (max 40-50°C), filter rapidly if insoluble particles remain, and cool slowly to 4°C.
-
Yield: Expected yield is 70–85%.[1]
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of this compound.
Characterization & Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these benchmarks.
Physical Properties
| Property | Specification | Observation/Notes |
| Appearance | Yellow to brown needles/powder | Darker color indicates Quinone Oxime form.[1] |
| Melting Point | Decomposes ~145–150°C | Distinct from 4-nitro-m-cresol (mp 129°C).[1] Note: Nitrosophenols often deflagrate; use open capillary.[1] |
| Solubility | Soluble in alcohol, ether, acetone.[1][3] | Sparingly soluble in cold water; soluble in alkalis (forms green/brown salts).[1] |
Spectroscopic Validation
-
Liebermann’s Nitroso Test: Dissolve a small amount of crystal in phenol and conc.[1]
. A deep blue/green color (indophenol formation) confirms the nitroso group.[1] Dilution with water turns it red; addition of NaOH turns it blue.[1] -
IR Spectroscopy:
Troubleshooting & Optimization
-
Problem: Formation of Oils/Tars.
-
Cause: Temperature rose above 5°C during addition, or acid concentration was too high locally.[1]
-
Fix: Ensure vigorous stirring and slower addition rates.
-
-
Problem: Low Yield.
-
Problem: Product is Red/Orange (Oxidation).
Safety & References
Safety Warning:
-
Nitrosophenols can be skin irritants and are suspected mutagens.[1] Handle in a fume hood.
-
Sodium Nitrite is toxic if ingested and aids combustion.[1]
-
m-Cresol is rapidly absorbed through skin and is highly corrosive.[1]
References
-
Fundamental Mechanism: Nitrosation of Phenols.[1][4][5][6] Chemistry LibreTexts.[1] Available at:
-
Tautomerism Context: Quinone monoxime - Nitrosophenol Equilibrium.[1] PubChem Compound Summary for CID 7729 (Parent compound reference).[1] Available at:
-
Synthetic Precedent: Process for the production of nitroso-meta-cresol.[1][7] US Patent 1,502,849 (1924).[1] Available at:
-
Isomer Data: 3-Methyl-4-nitrophenol (Oxidation product comparison). NIST Chemistry WebBook.[1] Available at:
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]
- 7. US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol - Google Patents [patents.google.com]
Protocol for nitrosation of 3-methylphenol using sodium nitrite
Executive Summary
This application note details the protocol for the regioselective nitrosation of 3-methylphenol (m-cresol) to synthesize 3-methyl-4-nitrosophenol (also known as 2-methyl-1,4-benzoquinone 4-oxime). Unlike standard nitration, this protocol utilizes sodium nitrite in an acidic medium to introduce a nitroso (-NO) group.
The method described herein utilizes an inverse addition technique (alkaline cresol/nitrite solution added to acid). This approach is superior to direct acidification for scale-up applications as it minimizes the evolution of hazardous
Scientific Background & Mechanism[1][2]
Reaction Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . In acidic media, nitrous acid (
-
Activation: The hydroxyl group of 3-methylphenol strongly activates the ring. The methyl group provides weak activation.
-
Regioselectivity: The 4-position (para to the hydroxyl) is sterically accessible and electronically favored, leading to high regioselectivity over the 2-position (ortho).
-
Tautomerism: The resulting nitrosophenol exists in equilibrium with its quinone oxime tautomer. In the solid state, the quinone oxime form typically predominates, appearing as yellow needles, whereas the nitroso form is often green/brown.
Pathway Diagram
The following diagram illustrates the mechanistic pathway and the critical tautomeric equilibrium.
Figure 1: Reaction mechanism showing the generation of the electrophile and the final tautomeric stabilization.
Safety & Compliance (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Acute Toxicity | Phenols are rapidly absorbed through skin; fatal if sufficient surface area is exposed. | Wear Butyl or Neoprene gloves (Nitrile is insufficient for prolonged phenol contact).[1] Use PEG-400 for immediate skin decontamination.[2] |
| Carcinogenicity | Nitrosation conditions can generate N-nitrosamines if secondary amines are present as impurities.[3] | Ensure all reagents are amine-free. Isolate waste streams. |
| Gas Evolution | Acidification of nitrite releases toxic | Work exclusively in a certified fume hood. Maintain temperature |
| Thermal Runaway | Nitrosation is exothermic. | Use the "Inverse Addition" method described below to limit heat generation rate. |
Materials & Equipment
Reagents
-
3-Methylphenol (m-Cresol): >99% purity.[4]
-
Sodium Nitrite (
): ACS Reagent grade. -
Sodium Hydroxide (
): 20% w/v aqueous solution. -
Hydrochloric Acid (
): 37% (Concentrated) diluted to approx. 15-20% or Sulfuric Acid ( ) 20%. -
Solvents: Ethanol (for recrystallization), Water (deionized).
Equipment
-
Jacketed glass reactor or 3-neck round bottom flask (RBF).
-
Mechanical overhead stirrer (magnetic stirring is insufficient for the thick slurry formed).
-
Digital thermometer with internal probe.
-
Peristaltic pump or pressure-equalizing dropping funnel.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol: Inverse Addition Method
This protocol is designed for a 100 mmol scale.
Preparation of Reagent Streams
-
Stream A (Alkaline Substrate):
-
In a beaker, dissolve 10.8 g (100 mmol) of 3-methylphenol in 40 mL of 10% NaOH solution.
-
Add 7.6 g (110 mmol) of solid Sodium Nitrite to this solution. Stir until completely dissolved.
-
Note: This creates a stable, non-reactive alkaline mixture of phenoxide and nitrite.
-
-
Stream B (Acid Charge):
-
Charge the reactor with 60 mL of 18% HCl (approx. 5-6 M).
-
Cool the acid to -5°C using an ice/salt bath or cryostat.
-
Reaction Execution
-
Addition: Begin adding Stream A into Stream B dropwise.
-
Rate Control: Adjust rate to maintain internal temperature below 5°C .
-
Observation: The clear acid solution will turn yellow/orange, then rapidly precipitate a brownish-yellow solid.
-
-
Stirring: Once addition is complete, continue stirring at 0–5°C for 60 minutes .
-
Why? This ensures complete conversion and allows the crystal lattice to stabilize (Ostwald ripening).
-
Workup and Purification
-
Filtration: Filter the cold slurry under vacuum. The filtrate will be dark green/brown.
-
Washing: Wash the filter cake with 50 mL of ice-cold water to remove residual acid and inorganic salts.
-
Check: Wash until the filtrate pH is neutral (pH 6-7).
-
-
Drying: Air dry the solid for 2-3 hours, then dry in a vacuum oven at 40°C (Do not exceed 50°C as the product is thermally sensitive).
-
Recrystallization (Optional for high purity): Recrystallize from minimal hot ethanol or benzene/petroleum ether mixture.
Workflow Diagram
Figure 2: Step-by-step workflow for the inverse addition nitrosation protocol.
Process Control & Troubleshooting
The following "Self-Validating" indicators allow the operator to assess reaction success in real-time.
| Observation | Diagnosis | Corrective Action |
| Temperature spike > 10°C | Addition rate too fast; risk of oxidation to nitrocresol. | Stop addition immediately. Add internal ice. Resume only when T < 0°C. |
| Evolution of brown gas ( | Decomposition of | Slow addition rate. Ensure vigorous stirring to dissipate local hot/acid spots. |
| Product is oily/tarry | Temperature too high or impure starting material. | Use seed crystals if available. Ensure m-cresol purity >99%. Keep T < 5°C. |
| Filtrate is bright red | Possible over-oxidation to nitro-compounds. | Check stoichiometry. Ensure Nitrite is not in large excess (>1.2 eq).[4] |
Characterization Data
| Parameter | Specification | Notes |
| Appearance | Yellow to brown needles | Color depends on tautomer ratio (Oxime = Yellow, Nitroso = Green/Brown). |
| Melting Point | 144°C (Decomposes) | Pure oxime form. Impure samples melt lower (118-124°C). |
| Solubility | Soluble in Ethanol, Ether, Acetone.[5] | Soluble in dilute NaOH (forms green sodium salt). |
| IR Spectrum | Characteristic of the quinone carbonyl (oxime form). | |
| NMR | Broad signals | Due to dynamic tautomerism, NMR often shows broadened peaks unless done in specific solvents (e.g., DMSO-d6). |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for nitrosation of phenols).[6]
-
Vertex Patent Data. Preparation method for 4-amino-3-methylphenol (via nitrosation intermediate). CN103508908B.
-
National Institutes of Health (NIH) - PubChem. 4-Nitrosophenol Compound Summary.
-
Organic Syntheses. Nitrosation Procedures (General). Coll. Vol. 1, p. 406.
-
Princeton EHS. Phenol Safety and Handling Guidelines.
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. cir-safety.org [cir-safety.org]
- 4. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 5. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3519693A - Nitration process for phenolic compounds - Google Patents [patents.google.com]
Application Note: Spectrophotometric Determination of Cobalt using Nitrosocresol Derivatives
This Application Note is designed to provide a comprehensive, expert-level guide for the spectrophotometric determination of Cobalt using nitrosophenol derivatives, specifically addressing the chemical nuances of 3-methyl-4-nitrosophenol and its active isomers.
Executive Summary
This guide details the protocol for the quantitative determination of trace Cobalt (Co) using methyl-substituted nitrosophenols. While the specific reagent This compound (a para-nitrosophenol) is often cited in synthetic literature, the analytical determination of Cobalt relies fundamentally on the chelation properties of the ortho-isomer (e.g., 2-nitroso-5-methylphenol or similar o-quinone oximes).
This protocol addresses the structural requirements for stable Co(III) complexation, provides a robust extraction-spectrophotometric workflow, and outlines the critical "Ortho-Effect" necessary for high-sensitivity analysis. The method is suitable for determining Cobalt in alloys, biological fluids, and environmental samples with a detection limit in the sub-ppm range.
Chemical Principle & Mechanism
The Ligand: Tautomerism and Isomerism
Nitrosophenols exist in a tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.
-
Target Reagent: The user specified This compound . Structurally, this places the hydroxyl group (-OH) at position 1 and the nitroso group (-NO) at position 4 (para).
-
The Chelation Challenge: Para-nitrosophenols cannot form the stable 5-membered chelate ring required for sensitive metal analysis.
-
The Active Species: The analytical "active ingredient" in nitrosocresol reagents for Cobalt is the ortho-isomer (e.g., 2-nitroso-5-methylphenol ), where the -OH and -NO groups are adjacent. This geometry allows for the formation of a stable, hydrophobic chelate with Cobalt.
Recommendation: Ensure your reagent contains the ortho-isomer (often synthesized via the Baudisch reaction or Cu-catalyzed nitrosation). If using pure this compound (para), the reaction may be sluggish or require specific catalytic conditions to facilitate complexation, or it may be a precursor. This protocol assumes the use of an ortho-functionalized nitrosocresol.
Reaction Mechanism
In a slightly acidic medium (pH 5.0–6.0), Co(II) reacts with three equivalents of the ligand (HL) to form a neutral, hydrophobic complex. Uniquely, the ligand oxidizes Co(II) to Co(III) upon complexation, forming a kinetically inert tris-chelate :
This Co(III) complex is exceptionally stable and can be extracted into non-polar solvents (Chloroform, Toluene, or MIBK), separating it from interfering ions like Ni(II) and Fe(II), which form labile complexes that are destroyed by acid washing.
Reagents & Apparatus
Reagents
-
Standard Cobalt Solution (1000 ppm): Dissolve 4.037 g of CoCl
·6H O in 0.1 M HCl to 1 L. -
Ligand Solution (0.1% w/v): Dissolve 0.1 g of 2-nitroso-5-methylphenol (or the specific nitrosocresol fraction) in 100 mL of Ethanol or Acetone.
-
Note: If using "this compound" from a chemical supplier, verify the isomer composition.
-
-
Buffer Solution (pH 5.5): Mix 0.2 M Sodium Acetate and 0.2 M Acetic Acid (approx. 8:2 ratio) to achieve pH 5.5.
-
Extraction Solvent: Chloroform (CHCl
) or Methyl Isobutyl Ketone (MIBK). -
Masking Agent: 5% Trisodium Citrate solution (for Fe/Ni masking).
-
Wash Solution: 2 M HCl (for destroying labile interferences).
Apparatus
-
UV-Vis Spectrophotometer: Double-beam, capable of scanning 300–700 nm (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Matched Quartz Cuvettes: 10 mm path length.
-
Separatory Funnels: 100 mL, Teflon stopcocks.
-
pH Meter: Calibrated with pH 4.0 and 7.0 standards.
Experimental Protocol
Workflow Diagram
Caption: Step-by-step workflow for the extraction-spectrophotometric determination of Cobalt.
Step-by-Step Procedure
-
Preparation: Transfer an aliquot of the sample solution containing 1–50 µg of Cobalt into a 100 mL separatory funnel.
-
pH Adjustment: Add 10 mL of Acetate Buffer (pH 5.5) . Check pH and adjust if necessary.
-
Complexation: Add 2.0 mL of Ligand Solution . Swirl gently and let stand for 15–20 minutes at room temperature.
-
Expert Tip: If the reaction is slow (common with some nitroso derivatives), heat the aqueous phase to 60°C for 5 minutes before extraction to ensure complete oxidation to Co(III).
-
-
Extraction: Add 10.0 mL of Chloroform . Shake vigorously for 1 minute . Allow phases to separate.
-
Interference Removal (Critical):
-
Drain the organic (lower) layer into a clean separatory funnel.
-
Add 10 mL of 2 M HCl to the organic phase and shake for 30 seconds.
-
Why? This destroys complexes of Nickel, Copper, and Iron, which are acid-labile. The Co(III)-nitrosocresol complex is kinetically inert and remains in the organic phase.
-
-
Final Collection: Drain the purified organic layer into a 25 mL volumetric flask (or dry directly with anhydrous Na
SO ). Dilute to volume with Chloroform if necessary. -
Measurement: Measure absorbance against a reagent blank (processed similarly but without Cobalt).
-
Scan Range: 300–600 nm.
- : Typically 360–420 nm (Yellow/Orange region) or ~500 nm (Red region), depending on the specific isomer.
-
Data Analysis & Validation
Calibration
Prepare standard solutions containing 0, 10, 20, 30, 40, and 50 µg of Co. Process as above. Plot Absorbance vs. Concentration.
| Parameter | Specification |
| Linear Range | 0.1 – 5.0 µg/mL (ppm) |
| Molar Absorptivity ( | ~1.5 |
| Detection Limit (LOD) | ~0.05 µg/mL |
| Sandell's Sensitivity | ~0.003 µg/cm |
Interferences
-
Iron (Fe): Mask with Citrate or remove via the acid wash step.
-
Copper (Cu) & Nickel (Ni): Form complexes but are destroyed by 2 M HCl wash.
-
Platinum Group Metals (Pd, Pt): May interfere; require prior separation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Sensitivity | Incomplete oxidation to Co(III). | Heat the aqueous phase during complexation; ensure pH is 5.5. |
| High Blank | Impure reagent or oxidized phenol. | Recrystallize reagent from ethanol/water; use fresh solution. |
| Phase Turbidity | Water droplets in Chloroform. | Filter organic phase through anhydrous Na |
| No Color Change | Wrong Isomer (Para vs Ortho). | Verify reagent identity. Ensure Ortho-Nitrosophenol functionality. |
References
-
Baudisch, O. (1944). "The Preparation of o-Nitrosophenols from Benzene and other Aromatic Hydrocarbons at Room Temperature." Journal of the American Chemical Society, 66(9), 1622–1623. Link
-
Cronheim, G. (1942). "o-Nitrosophenol as a New Reagent in Colorimetric Analysis." Industrial & Engineering Chemistry Analytical Edition, 14(5), 445–447. Link
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for Co-Nitroso extraction methods).
-
Charalambous, J., et al. (1987). "Complexes of Iron(III) with o-Quinone Mono-oximes (o-Nitrosophenols)." Inorganica Chimica Acta, 126(2), 237-243. (Confirming complexation of methyl-substituted nitrosophenols). Link
-
PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link (For structural verification of the para-isomer).
Sources
Application Note: Preparation and Analytical Utility of Metal-Nitrosophenolato Complexes
Focus Ligand: 4-Nitroso-m-Cresol (3-methyl-4-nitrosophenol)
Abstract
This application note details the synthesis, purification, and analytical application of metal complexes derived from 4-nitroso-m-cresol (also known as this compound). While this ligand is historically significant in the spectrophotometric determination of transition metals (specifically Cobalt, Copper, and Iron), its complexation chemistry relies heavily on the control of tautomeric equilibrium. This guide provides a robust protocol for the bulk preparation of these complexes and a validated method for the trace extraction and determination of Cobalt(II/III), emphasizing the critical role of pH and solvent selection in stabilizing the quinone-oxime coordination mode.
Scientific Foundation: The Tautomeric Advantage
The coordination chemistry of nitrosophenols is dictated by a tautomeric equilibrium between the nitrosophenol form and the quinone oxime form.[1] While the nitrosophenol form preserves aromaticity, the quinone oxime form is often favored in metal coordination due to the high stability of the five-membered chelate ring formed between the oxime nitrogen and the carbonyl oxygen.
-
Key Insight: In solution, 4-nitroso-m-cresol exists primarily in equilibrium. Metal ions (M
) displace the oxime proton, locking the ligand into the quinone-oxime structure. This "chemical locking" mechanism is responsible for the intense color and high stability of the resulting complexes.
Diagram 1: Tautomeric Equilibrium & Chelation Mechanism
Figure 1: The reaction pathway shifts from the aromatic nitrosophenol to the metal-stabilized quinone oxime chelate.
Protocol A: Bulk Synthesis of Metal Complexes
Target Species: Cu(II), Ni(II), and Co(III) complexes. Objective: Isolation of solid complexes for catalytic or antimicrobial studies.
Reagents & Equipment[2]
-
Ligand: 4-Nitroso-m-cresol (Commercial grade, >97%). Note: If impure, recrystallize from dilute ethanol.
-
Metal Salts:
or (where M = Cu, Ni, Co). -
Solvent: Ethanol (Abs.), Distilled Water.
-
Buffer: Sodium Acetate / Acetic Acid (pH 6.5).
Step-by-Step Methodology
-
Ligand Solution Preparation:
-
Dissolve 2.0 mmol of 4-nitroso-m-cresol in 20 mL of absolute ethanol. The solution will appear yellow-orange.
-
Expert Tip: Warm slightly (40°C) to ensure complete dissolution, but do not boil as nitrosophenols can thermally decompose.
-
-
Metal Solution Preparation:
-
Dissolve 1.0 mmol of the metal salt (e.g.,
) in 10 mL of distilled water.
-
-
Complexation:
-
Slowly add the metal salt solution to the ligand solution under constant magnetic stirring.
-
Observation: A distinct color change should occur immediately (e.g., Deep Red/Brown for Cobalt, Green/Brown for Copper).
-
-
pH Adjustment (Critical Step):
-
Add 1M Sodium Acetate solution dropwise until the pH reaches 6.5 – 7.0 .
-
Reasoning: This pH range ensures deprotonation of the oxime hydroxyl group without precipitating metal hydroxides.
-
-
Reflux & Precipitation:
-
Reflux the mixture at 70°C for 2 hours.
-
Cool to room temperature. If precipitation is slow, reduce volume by rotary evaporation or store at 4°C overnight.
-
-
Purification:
-
Filter the precipitate using a sintered glass crucible.
-
Wash sequence: Cold Water (x3)
Cold Ethanol (x1) Diethyl Ether (x1). -
Dry in a vacuum desiccator over
.
-
Protocol B: Spectrophotometric Determination of Cobalt
Application: Trace analysis of Cobalt in industrial or environmental samples.
Sensitivity: Sub-microgram levels (
This protocol utilizes the high partition coefficient of the Co-complex into organic solvents (MIBK or Chloroform) to separate it from interfering matrix elements.
Experimental Workflow
-
Sample Pre-treatment:
-
Digest sample (alloy/water) to ensure Co is in solution. Neutralize strong acids.
-
-
Buffering:
-
Adjust aqueous sample pH to 5.5 – 7.0 using Citrate-Phosphate buffer.
-
Note: Cobalt forms a tris-chelate
that is kinetically inert once formed, but formation requires this specific pH window.
-
-
Ligand Addition:
-
Add 2 mL of 1% ethanolic 4-nitroso-m-cresol solution. Allow to stand for 10 minutes.
-
-
Solvent Extraction:
-
Add 10 mL of Methyl Isobutyl Ketone (MIBK) or 1,2-Dichloroethane .
-
Shake vigorously for 2 minutes.
-
Allow phases to separate. The Cobalt complex will partition into the organic (upper or lower) layer, turning it a deep reddish-orange.
-
-
Measurement:
Diagram 2: Analytical Extraction Workflow
Figure 2: Solvent extraction workflow for the isolation of Cobalt-Nitrosophenolato complexes.
Characterization & Validation Guide
To validate the successful synthesis of the metal complex, compare the spectral data of the free ligand against the product.
Table 1: Infrared (IR) Diagnostic Bands
| Functional Group | Free Ligand ( | Metal Complex ( | Interpretation |
| O-H Stretch | 3200 - 3400 (Broad) | Disappears / Weak | Loss of oxime proton upon coordination. |
| C=O Stretch | ~1630 | 1600 - 1610 | Shift indicates coordination through Carbonyl O. |
| C=N Stretch | ~1580 | 1540 - 1560 | Shift indicates coordination through Oxime N. |
| N-O Stretch | ~1080 | 1100 - 1150 | Characteristic of oximato-N coordination.[5] |
Table 2: UV-Vis Characteristics (Typical)
| Species | Solvent | ||
| Free Ligand | ~280, 350 | Ethanol | ~5,000 |
| Co(III) Complex | 450 - 500 | MIBK/Chloroform | > 15,000 |
| Cu(II) Complex | ~400 - 430 | Ethanol | ~8,000 |
Troubleshooting & Safety
-
Issue: Low Yield / No Precipitate.
-
Cause: pH is likely too low (protonated ligand) or too high (metal hydroxide formation).
-
Fix: Strictly maintain pH 6.0–7.0 using an acetate buffer. Ensure the solution is concentrated.
-
-
Issue: Phase Emulsion during Extraction.
-
Cause: Sample matrix contains surfactants or proteins.
-
Fix: Add neutral salt (NaCl) to increase ionic strength or centrifuge the mixture.
-
-
Safety Warning:
-
4-nitroso-m-cresol is an irritant and potentially toxic. Handle in a fume hood.
-
Organic Solvents: MIBK and Chloroform are hazardous. Use chemical resistant gloves (Nitrile/Viton).
-
References
-
Tautomerism in Nitrosophenols
- Study on the equilibrium of nitrosophenol and quinone oxime forms.
- Source: Journal of Organic Chemistry / Chemical Reviews (General Principles).
- Context: Explains the "Quinone Oxime" stability in metal binding.
-
Solvent Extraction of Cobalt
- Solvent extraction of trace amounts of cobalt... with 2-nitroso-5-dimethylaminophenol (Analogous Protocol).
- Source: The Analyst (RSC Publishing).
-
Analytical Applications & Solubility
- Spectrophotometric Determin
- Source: University of Kerbala / ResearchG
-
Ligand Properties (4-nitroso-m-cresol)
-
Chemical properties, solubility data, and safety.[6]
- Source: ChemicalBook / PubChem.
-
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Solvent extraction of trace amounts of cobalt from pure reagent chemicals and its spectrophotometric determination with 2-nitroso-5-dimethylaminophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Solvent extraction of lead(II) with N-cyclohexyl-N-nitrosohydroxylamine into methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scent.vn [scent.vn]
- 6. chembk.com [chembk.com]
Application Note: High-Purity Synthesis and Detection of Fenitrothion Metabolites
The Role of 3-Methyl-4-nitrosophenol as a Regioselective Intermediate
Executive Summary
Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) is a widely used organophosphorus insecticide.[1] Its primary environmental and biological metabolite, 3-methyl-4-nitrophenol (3M4NP, also known as p-nitro-m-cresol), is a critical biomarker for exposure assessment and a target for environmental remediation.
However, the commercial production and laboratory synthesis of high-purity 3M4NP standards are often plagued by isomeric impurities when using direct nitration of m-cresol. Direct nitration yields a mixture of ortho- and para-isomers that are difficult to separate, compromising the accuracy of quantitative LC-MS/MS assays.
This Application Note details a superior synthetic protocol utilizing This compound as a regioselective intermediate. By exploiting the high selectivity of nitrosation followed by oxidation, researchers can generate analytical-grade metabolite standards with >99% purity. Furthermore, we explore the detection of this nitroso compound as a transient intermediate in reductive metabolic pathways.
Scientific Rationale: The "Nitroso Route" vs. Direct Nitration
To understand the necessity of the this compound intermediate, one must analyze the electrophilic aromatic substitution mechanisms involved.
-
The Problem (Direct Nitration): Nitrating m-cresol with concentrated nitric acid (
) is aggressive. The hydroxyl group ( ) is a strong ortho, para-director. While the methyl group ( ) weakly directs ortho, para, the steric and electronic competition results in a significant yield of 2-nitro-3-methylphenol (ortho-isomer) alongside the desired 4-nitro product. Separating these isomers requires tedious steam distillation or fractional crystallization. -
The Solution (The Nitroso Route): The nitrosyl cation (
), generated from sodium nitrite and acid, is a weaker electrophile than the nitronium ion ( ). It is highly selective for the para-position of activated phenols due to orbital overlap requirements and steric hindrance at the ortho position.-
Nitrosation: m-Cresol
This compound (Exclusive para-substitution). -
Oxidation: this compound
3-methyl-4-nitrophenol (Retains regiochemistry).
-
This two-step sequence ensures the final product is free of the interfering ortho-isomer, providing a "self-validating" purity system for metabolite standards.
Pathway Visualization
The following diagram contrasts the direct nitration pathway with the high-fidelity nitroso-intermediate pathway.
Figure 1: Comparative synthesis pathways showing the regioselective advantage of the nitroso intermediate.
Experimental Protocols
Protocol A: Synthesis of this compound Intermediate
Objective: To synthesize the regioselective precursor from m-cresol.
Reagents:
-
m-Cresol (98%+)
-
Sodium Nitrite (
)[2] -
Sulfuric Acid (
, 30%) -
Sodium Hydroxide (
, 10%) -
Ice/Water bath
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.8 g (0.1 mol) of m-cresol in 30 mL of 10% NaOH solution in a 250 mL beaker. The solution will turn pale yellow (phenolate formation).
-
Nitrite Addition: Add 7.0 g (0.1 mol) of solid
to the alkaline solution and stir until completely dissolved. -
Acidification (Critical Step): Prepare a beaker containing 60 g of crushed ice and 40 mL of 30%
. Place this beaker in an ice bath to maintain temperature . -
Precipitation: Slowly add the alkaline cresol/nitrite solution into the acid/ice mixture with vigorous stirring.
-
Note: The order of addition is crucial. Adding acid to the nitrite/phenol mixture can cause local heating and side reactions.
-
Observation: A voluminous yellow-brown precipitate of this compound will form immediately.
-
-
Incubation: Stir the slurry at
for 45 minutes to ensure complete nitrosation. -
Filtration: Filter the solid using a Buchner funnel. Wash with 100 mL of ice-cold water to remove excess acid and salts.
-
Drying: Air dry the product.
-
Validation: Melting point should be approx. 160-162°C (with decomposition).
-
Protocol B: Oxidation to 3-Methyl-4-nitrophenol (Metabolite Standard)
Objective: To convert the nitroso intermediate to the stable nitro metabolite.
Reagents:
Step-by-Step Procedure:
-
Preparation: Place 50 mL of 15%
in a round-bottom flask equipped with a reflux condenser and a thermometer. -
Addition: Heat the acid to 40°C. Slowly add the crude this compound solid in small portions.
-
Safety Warning: This reaction evolves Nitrogen Oxide (
) gases. Perform exclusively in a fume hood.
-
-
Reaction: The reaction is exothermic.[9][10] Maintain temperature between 45-50°C. If the temperature spikes, cool the flask briefly.
-
Completion: Once addition is complete and gas evolution ceases, heat the mixture to 80°C for 20 minutes to ensure full oxidation.
-
Crystallization: Cool the mixture to 5°C. The 3-methyl-4-nitrophenol will crystallize as light yellow needles.
-
Purification: Recrystallize from hot water or dilute ethanol to obtain analytical-grade standards (>99.5% purity).
Analytical Validation and Metabolic Profiling
Once synthesized, the standard is used to validate detection methods for fenitrothion metabolism.
Data Summary: Physical & Analytical Properties
| Parameter | This compound (Intermediate) | 3-Methyl-4-nitrophenol (Target Metabolite) |
| CAS Number | 6971-38-6 | 2581-34-2 |
| Appearance | Brown/Yellow Powder | Light Yellow Needles |
| Melting Point | ~160°C (dec) | 127–129°C |
| UV | 330 nm (pH dependent) | 315 nm (in Methanol) |
| Primary Use | Precursor; Reductive Metabolite | Biomarker; Hydrolysis Product |
Protocol C: HPLC-UV/MS Detection
To distinguish the intermediate from the final metabolite in biological samples (e.g., urine or soil hydrolysates):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 mins.[6]
-
-
Detection:
-
3-methyl-4-nitrophenol: Retention time ~8.5 min. Monitor at 315 nm or MS transition 152
122 ( ). -
This compound: Retention time ~6.2 min (more polar). Monitor at 330 nm.
-
Metabolic Context: The Reductive Pathway
While 3-methyl-4-nitrophenol is the stable hydrolytic product, the nitroso analog appears in reductive environments (e.g., anaerobic soil bacteria or liver microsomes).
-
Mechanism: Fenitrothion
Aminofenitrothion (via Nitroso). -
Toxicological Relevance: Nitroso intermediates are highly reactive and can form Metabolic Intermediate Complexes (MIC) with Cytochrome P450, inhibiting the enzyme by coordinating with the heme iron.[9][10]
Figure 2: Metabolic fate of Fenitrothion, highlighting the transient nature of the nitroso intermediate in reductive pathways.
References
-
Frontiers in Microbiology. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp.[5][6] Strain SJ98. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-methyl-4-nitrophenol (CS234889B1).
-
Pharmaceutical Methods. (2015).[8] Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]
-
ResearchGate. (2012). Crystal structure and synthesis of 3-Methyl-4-nitrophenol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]
- 4. Fenitrothion (EHC 133, 1992) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. phmethods.net [phmethods.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic-intermediate complex formation with cytochrome P450: theoretical studies in elucidating the reaction pathway for the generation of reactive nitroso intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-4-nitrophenol via Oxidation of a Nitroso Intermediate: An Application Guide
Abstract
This document provides a comprehensive guide for the synthesis of 3-methyl-4-nitrophenol, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The protocol detailed herein focuses on a robust and industrially relevant two-step process: the nitrosation of m-cresol to form a 3-methyl-4-nitrosophenol intermediate, followed by its subsequent oxidation to the final nitrophenol product. This method is often favored over direct nitration due to improved selectivity and safety profiles.[1] This guide offers in-depth mechanistic insights, detailed experimental procedures, characterization data, and troubleshooting advice to support researchers and process chemists in achieving efficient and reproducible synthesis.
Introduction: The Strategic Importance of the Nitroso Pathway
Direct nitration of m-cresol, while seemingly straightforward, often leads to a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-6-nitrophenol, and the desired 3-methyl-4-nitrophenol, along with dinitrated and oxidation byproducts.[4][5] Such outcomes necessitate challenging and costly purification steps. The synthesis route via a nitroso intermediate offers a more controlled and selective approach.
The process hinges on the electrophilic aromatic substitution of m-cresol with a nitrosating agent to form this compound (4-nitroso-m-cresol). This intermediate is then oxidized to the final product. This two-stage approach allows for greater regioselectivity in the initial nitrosation step, ultimately leading to a higher yield of the desired 4-nitro isomer.
Mechanistic Rationale and Key Considerations
The overall synthesis can be conceptually divided into two key transformations:
Stage 1: Electrophilic Nitrosation of m-Cresol
The first step involves the reaction of m-cresol with a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid like sulfuric acid.[6][7] The electrophile in this reaction is the nitrosonium ion (NO⁺). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. The para position to the hydroxyl group is the most sterically accessible and electronically favorable site for electrophilic attack, leading to the preferential formation of 4-nitroso-m-cresol.[8]
The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize the formation of byproducts.
Stage 2: Oxidation of this compound
The intermediate this compound is then oxidized to 3-methyl-4-nitrophenol. A common and effective oxidizing agent for this transformation is nitric acid.[6][9] The reaction involves the conversion of the nitroso group (-NO) to a nitro group (-NO₂). The precise mechanism of this oxidation can be complex and may involve nitrogen oxides as reactive species.[10][11] Careful control of the reaction temperature and the concentration of nitric acid is crucial to ensure complete oxidation while avoiding unwanted side reactions. Other oxidizing agents, such as peroxy acids or ozone, have also been reported for the oxidation of nitroso compounds.[12][13][14][15][16]
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of 3-methyl-4-nitrophenol from m-cresol via the nitroso intermediate pathway.
Caption: Synthesis of 3-methyl-4-nitrophenol workflow.
Detailed Experimental Protocol
This protocol provides a laboratory-scale procedure for the synthesis. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| m-Cresol | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Fisher Scientific |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | VWR |
| Nitric Acid | HNO₃ | 63.01 | 68-70% | J.T. Baker |
| Sodium Carbonate | Na₂CO₃ | 105.99 | ≥99.5% | EMD Millipore |
| Toluene | C₇H₈ | 92.14 | ≥99.5% | Macron Fine Chemicals |
| Deionized Water | H₂O | 18.02 | - | In-house |
Step-by-Step Procedure
Step 1: Synthesis of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of deionized water and cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly and with constant stirring, add 10.8 g (0.1 mol) of m-cresol to the cold water.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.
-
Slowly add the sodium nitrite solution to the m-cresol suspension while maintaining the temperature between 0-5 °C.
-
Prepare a dilute sulfuric acid solution by cautiously adding 10 mL of concentrated sulfuric acid to 30 mL of cold deionized water.
-
Slowly add the dilute sulfuric acid solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C. The reaction mixture will turn a deep green or brown color, and a precipitate of this compound will form.[6]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour to ensure complete reaction.
-
Isolate the crude this compound by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral.
Step 2: Oxidation to 3-Methyl-4-nitrophenol
-
Transfer the moist this compound cake to a 500 mL beaker.
-
Slowly add 50 mL of dilute nitric acid (prepared by mixing 20 mL of concentrated nitric acid with 30 mL of deionized water) to the beaker with stirring. The reaction is exothermic, and the temperature should be monitored.
-
Gently heat the mixture to 45-50 °C with continuous stirring.[1] A significant evolution of nitrogen oxide (NOx) gases will occur. This step must be performed in a highly efficient fume hood. A sodium carbonate solution can be used to scrub the evolved NOx gases.[1]
-
Maintain the temperature at 45-50 °C until the evolution of brown fumes subsides, indicating the completion of the oxidation. This typically takes 1-2 hours.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 10-15 °C to precipitate the crude 3-methyl-4-nitrophenol.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
Purification
-
The crude 3-methyl-4-nitrophenol can be purified by recrystallization from a suitable solvent system, such as a toluene-heptane mixture.
-
Dissolve the crude product in a minimal amount of hot toluene.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven at 50 °C.
Characterization and Expected Results
The identity and purity of the synthesized 3-methyl-4-nitrophenol should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 128-131 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.08 (d, J = 8.8 Hz, 1H), 7.20 (s, 1H), 7.05 (d, J = 8.8 Hz, 1H), 6.50 (s, 1H, OH), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.1, 140.2, 133.8, 126.4, 125.8, 118.9, 20.7 |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 1580, 1340 (NO₂ stretch) |
| Purity (by HPLC) | >98% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of nitroso intermediate | Incomplete reaction; Temperature too high, leading to decomposition. | Ensure the temperature is maintained at 0-5 °C during nitrosation. Increase the reaction time. |
| Formation of dark, tarry byproducts | Overheating during nitration; Use of overly concentrated nitric acid. | Carefully control the temperature during oxidation. Use the recommended concentration of nitric acid. |
| Incomplete oxidation | Insufficient oxidizing agent; Reaction time too short. | Ensure the correct stoichiometry of nitric acid is used. Monitor the reaction until NOx evolution ceases. |
| Product is highly colored | Presence of impurities. | Purify the crude product by recrystallization, possibly with a charcoal treatment. |
| Difficulty in crystallization | Presence of oily impurities; Inappropriate recrystallization solvent. | Wash the crude product thoroughly. Experiment with different solvent systems for recrystallization. |
Safety and Handling
-
m-Cresol: Toxic and corrosive. Avoid contact with skin and eyes.
-
Sodium Nitrite: Oxidizing agent. Keep away from combustible materials. Toxic if swallowed.
-
Sulfuric Acid and Nitric Acid: Highly corrosive. Handle with extreme care.
-
Nitrogen Oxides (NOx): Toxic gases are evolved during the oxidation step. Perform this reaction in a well-ventilated fume hood.
-
3-Methyl-4-nitrophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 3-methyl-4-nitrophenol via the oxidation of its nitroso intermediate is a reliable and selective method that offers significant advantages over direct nitration. By carefully controlling the reaction parameters as outlined in this guide, researchers and chemists can achieve high yields of a pure product. The mechanistic understanding and practical troubleshooting advice provided herein are intended to facilitate the successful implementation of this important synthetic transformation.
References
- CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents. (n.d.).
- US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents. (n.d.).
- US5414148A - Preparation of p-nitrophenolic compounds - Google Patents. (n.d.).
-
What is the mechanism of nitrosation of phenol? - Quora. (2019, June 19). Retrieved February 9, 2026, from [Link]
- Davies, R., Dennis, M. J., Massey, R. C., & McWeeny, D. J. (1978). Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation.
- Srinivasan, K. V., et al. (2005). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
-
Nitrosation and nitrosylation - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]
- US3267158A - Oxidation of nitroso compounds to nitro compounds with ozone - Google Patents. (n.d.).
- Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 759.
-
Nitro compound synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 9, 2026, from [Link]
- Dong, S. L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o518.
- Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1451-1459.
- US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol - Google Patents. (n.d.).
- Olariu, R. I., et al. (2002). Reactions of o-cresol and nitrocresol with nitrogen oxides (NOx) in sunlight and with ozone-nitrogen dioxide mixtures in the dark. Environmental Science & Technology, 36(17), 3795-3803.
- Shinhama, K., & Tashiro, M. (1979). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Chemical and Pharmaceutical Bulletin, 27(11), 2846-2852.
- Ross, D. S., et al. (1982). On the Mechanism of Oxidation of p-Nitrosophenol by Nitric Acid. A Labelling Study shows the Proposed Nitrodenitrosation Mechanism to be incorrect.
-
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol - European Commission. (2005). Retrieved February 9, 2026, from [Link]
- Porta, C., et al. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 25(23), 5738.
- Ogata, Y., & Tezuka, H. (1968). Kinetics of the nitric acid oxidation of nitrosophenol to nitrophenol. The Journal of Organic Chemistry, 33(8), 3179-3182.
- US3980717A - Manufacture of para-nitro-meta-cresol from meta/para-cresol mixtures - Google Patents. (n.d.).
-
Phenol reaction with nitration mixture - Chemistry Stack Exchange. (2024, July 7). Retrieved February 9, 2026, from [Link]
- Di Nunno, L., Florio, S., & Todesco, P. E. (1970). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, (10), 1433-1434.
-
In nitration of phenols using nitric acid at room temperature, why is o-nitrophenol obtained as a major product? - Quora. (2017, June 29). Retrieved February 9, 2026, from [Link]
- Ibne-Rasa, K. M., & Edwards, J. O. (1962). Mechanism of the Oxidation of Nitrosobenzenes by Peroxoacetic Acid. The Journal of Organic Chemistry, 27(6), 2244-2245.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 7. US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. US5414148A - Preparation of p-nitrophenolic compounds - Google Patents [patents.google.com]
- 10. On the mechanism of oxidation of p-nitrosophenol by nitric acid. A labelling study shows the proposed nitrodenitrosation mechanism to be untenable - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US3267158A - Oxidation of nitroso compounds to nitro compounds with ozone - Google Patents [patents.google.com]
- 13. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 14. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 15. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
4-Nitroso-m-cresol as a ligand in coordination chemistry research
Executive Summary & Chemical Profile[1][2]
4-Nitroso-m-cresol (4-NmC) , also chemically defined as 4-nitroso-3-methylphenol , serves as a specialized chelating ligand in coordination chemistry. Unlike its more common analogues (e.g., 1-nitroso-2-naphthol), 4-NmC offers distinct solubility profiles and steric properties due to the methyl substitution at the meta position relative to the hydroxyl group.
This guide details the operational protocols for synthesizing the ligand, generating metal complexes (specifically Cobalt), and utilizing the ligand for solvent extraction.
Chemical Identity & Tautomerism
The reactivity of 4-NmC is governed by the tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms. In coordination chemistry, the ligand predominantly reacts in the oxime form, coordinating to transition metals through the oxime nitrogen and the phenolic oxygen (after deprotonation), forming a stable 5-membered chelate ring.
-
CAS Number: 15978-33-3 (Generic for nitroso-cresols, specific isomers vary)
-
Molecular Formula: C₇H₇NO₂
-
Key Mechanism: Chelation via N,O-donor atoms; stabilization of Co(III) low-spin complexes.
Protocol A: Ligand Synthesis (In-Situ & Isolation)
Objective: Synthesize high-purity 4-Nitroso-m-cresol from m-cresol via nitrosation.
Reagents Required[3][4][5][6][7]
-
m-Cresol (3-methylphenol), >99% purity[1]
-
Sodium Nitrite (NaNO₂), crystalline
-
Hydrochloric Acid (HCl), 37%
-
Sodium Hydroxide (NaOH)
-
Solvent: Ethanol or Acetone
Step-by-Step Methodology
-
Preparation of Phenolate:
-
Dissolve 10.8 g (0.1 mol) of m-cresol in 50 mL of 10% NaOH solution. The solution should be clear.
-
Cool the mixture to 0–5°C in an ice-salt bath. Critical: Temperature control prevents the formation of tarry by-products.
-
-
Nitrosation:
-
Dissolve 7.0 g (0.1 mol) of NaNO₂ in 20 mL of deionized water.
-
Add the nitrite solution dropwise to the cold phenolate solution with vigorous stirring.
-
-
Acidification & Precipitation:
-
Prepare a dilute HCl solution (15 mL conc. HCl in 50 mL water).
-
Add the acid mixture dropwise to the reaction vessel, maintaining temperature <5°C.
-
The solution will turn deep red/brown, and a precipitate of 4-Nitroso-m-cresol will form.
-
-
Isolation:
-
Filter the precipitate rapidly using a Buchner funnel.
-
Wash with ice-cold water (3 x 20 mL) to remove excess acid and salts.
-
Recrystallization: Dissolve the crude solid in minimum hot ethanol, filter hot, and cool to crystallize.
-
Storage: Store in a dark, amber vial at 4°C. (Nitroso compounds are light-sensitive).
-
Protocol B: Spectrophotometric Determination of Cobalt(II)[9]
Objective: Quantify trace Cobalt(II) in aqueous samples using 4-NmC. The method relies on the oxidation of Co(II) to Co(III) upon complexation, forming a kinetically inert [Co(NmC)₃] complex.
Experimental Workflow Diagram
Figure 1: Workflow for the selective determination of Cobalt using 4-NmC. The acid treatment step ensures specificity by dissociating labile complexes of interfering metals (e.g., Ni, Cu), while the inert Co(III) complex remains intact.
Detailed Procedure
-
Sample Preparation:
-
Take an aliquot of sample containing 1–50 µg of Co(II).
-
Adjust volume to 10 mL with deionized water.
-
-
Buffering:
-
Add 5 mL of Citrate-Phosphate buffer (pH 6.0). Note: The complexation is pH-dependent; pH 6.0 is generally optimal for the initial binding.
-
-
Ligand Addition:
-
Add 2 mL of 0.1% (w/v) ethanolic solution of 4-Nitroso-m-cresol.
-
Mix thoroughly.
-
-
Complexation & Oxidation:
-
Interference Removal (The "Acid Step"):
-
Add 1 mL of concentrated HCl.
-
Allow to stand for 5 minutes.
-
Why? Complexes of Ni(II), Cu(II), and Fe(II) with 4-NmC are labile and will dissociate in strong acid. The Co(III) complex is stable (inert) and persists.
-
-
Extraction (Optional for Sensitivity):
-
Measurement:
-
Measure absorbance of the organic layer against a reagent blank.
-
Wavelength: Determine
experimentally (typically 360–420 nm range for nitroso-phenols).
-
Protocol C: Solvent Extraction of Zirconium (Zr) & Hafnium (Hf)
Context: 4-NmC can be used to separate Group 4 elements. The ligand acts as an acidic extractant.
Data Table: Extraction Parameters
| Parameter | Condition | Notes |
| Aqueous Phase | 0.1 M - 1.0 M HClO₄ | High acidity prevents hydrolysis of Zr/Hf. |
| Organic Phase | Chloroform (CHCl₃) | Solvent choice affects distribution ratio (D). |
| Ligand Conc. | 0.05 M in Organic Phase | Excess ligand drives equilibrium to organic phase. |
| Equilibration | 30 mins shaking | Kinetics can be slow due to interfacial transfer. |
| Separation Factor | Moderate separation; multistage extraction required. |
Mechanism of Extraction
The extraction follows the cation exchange mechanism:
Characterization & Structural Analysis[1][2][7]
Tautomeric Equilibrium Visualization
Figure 2: The ligand exists in equilibrium. The Quinone-Oxime form is the active chelator, bonding through the Nitrogen and Oxygen atoms.
Spectral Interpretation
-
UV-Vis: Ligand shows
transitions. Upon complexation with Co(III), a Charge Transfer (CT) band appears (often bathochromic shift). -
IR Spectroscopy:
-
Look for the
stretch (quinone character) around 1600–1650 cm⁻¹. -
The
stretch typically appears around 1000–1100 cm⁻¹. -
Disappearance of the broad
stretch indicates deprotonation and coordination.
-
References
-
Baudisch Reaction & Nitrosophenol Synthesis
-
Cobalt Determination Methodology (Analogous Protocols)
-
Tautomerism in Nitroso Compounds
- Source: Chemistry Stack Exchange / Journal of Organic Chemistry
- Title: Formaldehyde Oxime - Nitrosomethane Tautomerism (Mechanistic Basis)
-
URL:[Link]
-
General Coordination Chemistry of Nitroso-Cresols
Sources
- 1. CN104098445A - Method for extracting m-cresol from mixture of m-cresol and p-cresol - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 4. Metal-Nitrosophenolato Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 5. pjsir.org [pjsir.org]
- 6. researchgate.net [researchgate.net]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. analchemres.org [analchemres.org]
- 9. (PDF) PHOTOMETRIC DETERMINATION OF COBALT WITH NITROSO-R-SALT [academia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in the nitrosation of m-cresol to 3-methyl-4-nitrosophenol
Executive Summary
This guide addresses the regioselective nitrosation of m-cresol (3-methylphenol) to 3-methyl-4-nitrosophenol via electrophilic aromatic substitution using nitrous acid (
This document provides a validated protocol and a causality-driven troubleshooting framework designed for research and scale-up chemists.
Part 1: The "Golden Path" Protocol
Standardized methodology for maximizing yield (>85%) and regioselectivity.[1]
The Chemistry:
The reaction relies on the in situ generation of the nitrosonium ion (
Reagents:
-
m-Cresol (99% purity)[1]
-
Sodium Nitrite (
)[4] -
Sulfuric Acid (
, 30-40% aq) or Hydrochloric Acid ( , 15-20%)[1] -
Sodium Hydroxide (
, for initial dissolution)[1] -
Ice/Water bath[1]
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve m-cresol (1.0 eq) in a dilute aqueous
solution (1.1 eq). The formation of sodium m-cresolate increases water solubility and reactivity.[1] -
Acidification (The Critical Setup): Prepare a separate vessel with dilute
(2.5 eq) cooled strictly to -5°C to 0°C .-
Note: Using sulfuric acid is often preferred over HCl to minimize fume generation and competing chlorination side-reactions, though HCl is acceptable.[1]
-
-
Nitrosation (The Control Point):
-
Digestion: Stir at 0°C for 1 hour. The mixture will turn a deep orange/brown, and the product (this compound) will precipitate as a brownish-yellow solid.[1]
-
Workup: Filter the solid cold. Wash with ice-cold water to remove acid residues.[1]
-
Purification: Recrystallize from dilute ethanol or benzene/petroleum ether if high purity is required.[1]
Part 2: Troubleshooting & FAQs
Direct solutions to common failure modes.
Category A: Yield & Reaction Progress
Q1: My yield is consistently low (<50%), and I see significant starting material left. Why? A: This is likely a stoichiometric or solubility issue .
-
The Cause: If you add the nitrite directly to the cresol without sufficient acid present initially, the nitrous acid is not generated effectively, or the
ion decomposes before reacting.[1] -
The Fix: Ensure you are using the "inverse addition" or "simultaneous addition" technique described above. The acid must be in the receiving flask to instantly convert nitrite to
.[1] -
Check: Verify your
quality. Nitrite salts oxidize to nitrate over time.[1] Titrate your nitrite solution if the bottle is old.[1]
Q2: The reaction mixture turned into a dark, viscous "red oil" or tar.[1] What happened? A: You have encountered oxidative polymerization .[1]
-
The Cause: This is the most common failure mode.[1] It occurs if:
-
The Fix:
-
Strict Temp Control: Use an internal thermometer. Keep the bath at -10°C to maintain internal temp at 0°C.
-
Agitation: Increase stirring speed (RPM) to ensure instant dispersion of reagents.
-
Category B: Purity & Selectivity
Q3: I am detecting 2-nitroso-5-methylphenol (ortho-isomer). How do I minimize this? A: This is a regioselectivity issue governed by steric hindrance.[1][5]
-
The Mechanism: The position para to the -OH is favored, but the position ortho (between -OH and -
) is activated.[1] -
The Fix: Lower the temperature. At -5°C, the reaction is under kinetic control, favoring the lower-energy transition state (para-attack).[1] As temperature rises, ortho-substitution increases.[1]
-
Purification: The para-isomer is less soluble in cold acidic water than the ortho-isomer.[1] Thorough washing of the filter cake with ice-water usually removes the ortho impurity.[1]
Q4: My product is turning black during drying. Is it decomposing? A: Yes, nitrosophenols are light and air sensitive .[1]
-
The Fix: Dry the product in a vacuum desiccator in the dark.[1] Do not use an oven >40°C. Store the final product in amber glass under inert gas (Nitrogen/Argon) if possible.
Part 3: Advanced Optimization Data
Table 1: Effect of Acid & Temperature on Yield
| Acid Medium | Temperature | Yield (%) | Primary Impurity |
| -5°C to 0°C | 88% | None (Trace Ortho) | |
| 10°C - 15°C | 65% | Nitro-cresol / Tar | |
| 0°C | 82% | Chlorinated byproducts (Trace) | |
| Acetic Acid | 20°C | 40% | Starting material / Tar |
Part 4: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired nitrosation path and the oxidative failure modes.
Caption: Reaction pathway showing the critical divergence between stable product formation (Green) and thermal/oxidative degradation (Red/Grey).
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocol for nitrosation of phenols).[1]
-
Baldwin, R. A., et al. (1975).[1][2] Process for the preparation of 4-nitro-m-cresol. U.S. Patent 3,917,719.[1] (Detailed kinetics on nitrosation vs nitration).
-
Harvey, D. R. (1976).[1] Manufacture of para-nitro-meta-cresol from meta/para-cresol mixtures. U.S. Patent 3,980,717.[1] (Industrial scale-up conditions and temperature control).
-
Hickenbottom, W. J. (1950).[1][2] Reactions of Organic Compounds. Longmans, Green and Co.[1][2] (Mechanistic insights into phenol nitrosation).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 3. US3980717A - Manufacture of para-nitro-meta-cresol from meta/para-cresol mixtures - Google Patents [patents.google.com]
- 4. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Purification and Recrystallization of 4-Nitroso-m-cresol
Welcome to the technical support guide for the purification and recrystallization of 4-nitroso-m-cresol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based guidance to overcome common challenges in obtaining high-purity 4-nitroso-m-cresol. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification and recrystallization of 4-nitroso-m-cresol in a question-and-answer format.
Issue 1: Low Yield of Purified 4-Nitroso-m-cresol
Question: I've performed the synthesis of 4-nitroso-m-cresol, but after the initial purification steps, my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors throughout the synthesis and purification process. Let's break down the likely culprits and their solutions:
-
Incomplete Nitrosation Reaction: The initial synthesis of 4-nitroso-m-cresol from m-cresol is a critical step.[1][2] Incomplete conversion of the starting material will naturally lead to a lower yield of the desired product.
-
Causality: The nitrosation of m-cresol is typically carried out at low temperatures (around 0°C) using a nitrosating agent like sodium nitrite in an acidic medium.[2][3] Deviation from these conditions can hinder the reaction.
-
Solution: Ensure the temperature is strictly controlled, as higher temperatures can lead to side reactions and decomposition. The addition of the nitrosating agent should be slow and controlled to maintain the optimal reaction temperature.
-
-
Loss During Work-up and Extraction: The process of isolating the crude 4-nitroso-m-cresol from the reaction mixture can be a significant source of product loss.
-
Causality: 4-nitroso-m-cresol has some solubility in the aqueous acidic work-up solutions, especially if the volume is large.
-
Solution: After the reaction, the product often precipitates out of the acidic solution.[1] Ensure the mixture is sufficiently cold to maximize precipitation before filtration. When washing the filtered solid, use ice-cold water sparingly to remove residual acid without dissolving a substantial amount of the product.
-
-
Improper Recrystallization Technique: Recrystallization is a powerful purification method, but if not optimized, it can lead to substantial product loss.[4][5]
-
Causality: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: The key is to use the minimum amount of hot solvent required to fully dissolve the crude product. This creates a supersaturated solution upon cooling, maximizing crystal formation. Performing small-scale solvent screening tests to determine the optimal solvent and its volume is highly recommended.
-
Issue 2: Product Discoloration (Dark or Tarry Appearance)
Question: My purified 4-nitroso-m-cresol has a dark, tarry appearance instead of the expected crystalline solid. What causes this and how can I obtain a purer, crystalline product?
Answer: The formation of dark or tarry products is typically indicative of impurities, often arising from side reactions during synthesis or degradation.
-
Side Reactions During Nitrosation: The nitrosation of phenols can be accompanied by oxidation and the formation of various colored byproducts.[6]
-
Causality: The reaction conditions for nitrosation are sensitive. The presence of excess nitrous acid or elevated temperatures can lead to the formation of dinitro-m-cresol isomers or other oxidation products, which are often highly colored.[6][7]
-
Solution: Strict control over the stoichiometry of the reactants and maintaining a low reaction temperature are crucial. Using hydrochloric acid as the mineral acid may lead to a cleaner reaction and a purer product compared to sulfuric acid.[1]
-
-
Degradation of the Product: C-nitroso compounds can be sensitive to heat and light, which can cause decomposition and the formation of colored impurities.[8]
-
Causality: Prolonged heating during recrystallization or exposure to strong light can degrade 4-nitroso-m-cresol.
-
Solution: During recrystallization, heat the solvent first and then add the crude product, dissolving it quickly. Avoid prolonged boiling. Store the purified product in a cool, dark place, preferably under an inert atmosphere.[9]
-
-
Ineffective Purification: The initial purification steps may not have been sufficient to remove all colored impurities.
-
Solution: Incorporating a decolorizing agent like activated charcoal during the recrystallization process can be very effective. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and briefly heat the mixture before hot filtration to remove the charcoal and adsorbed impurities.[1]
-
Issue 3: Difficulty in Inducing Crystallization
Question: I have dissolved my crude 4-nitroso-m-cresol in a hot solvent, but upon cooling, no crystals are forming, or an oil is precipitating out. What should I do?
Answer: The failure of a substance to crystallize properly is a common issue in recrystallization and can often be resolved with a few techniques.
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Causality: Too much solvent was used to dissolve the crude product.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to overheat or evaporate too much solvent, as this can cause the product to "crash out" as an amorphous solid rather than forming well-defined crystals.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or a surface to begin.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure 4-nitroso-m-cresol from a previous batch, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
-
-
"Oiling Out": The product is precipitating as a liquid (oil) instead of a solid.
-
Causality: This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. The high concentration of impurities can also lower the melting point of the mixture.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
Add a small amount of a co-solvent in which the compound is less soluble to try and induce crystallization.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of 4-nitroso-m-cresol.
Q1: What is the optimal solvent system for the recrystallization of 4-nitroso-m-cresol?
Q2: What are the expected physical properties of pure 4-nitroso-m-cresol?
A2: Pure 4-nitroso-m-cresol should be a crystalline solid. While a specific melting point for the pure compound is not consistently reported across readily available safety data sheets, its oxidized counterpart, 4-nitro-m-cresol, has a melting point of 125-130°C.[10] It is crucial to characterize the purified product using techniques like NMR, IR, and melting point determination and compare it to reference data if available.
Q3: What are the common impurities in synthetically prepared 4-nitroso-m-cresol?
A3: The primary impurities are typically unreacted m-cresol, and side-products from the nitrosation reaction.[11] These can include isomers of nitroso-m-cresol, and potentially dinitrated or oxidized products if the reaction conditions are not well-controlled.[6][7] The starting m-cresol may also contain other cresol isomers (o-cresol, p-cresol), which can lead to the formation of their corresponding nitrosated derivatives.[7][12]
Q4: What are the best practices for handling and storing purified 4-nitroso-m-cresol?
A4: 4-nitroso-m-cresol, like many nitroso compounds, should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13] Due to its potential sensitivity to light and air, it is best to store the purified compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place.[9] For long-term storage, refrigeration and an inert atmosphere (e.g., nitrogen or argon) are recommended.[14]
Q5: How can I confirm the purity of my recrystallized 4-nitroso-m-cresol?
A5: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is one of the most powerful methods for confirming the structure and assessing the purity of organic compounds.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (e.g., -NO, -OH, aromatic ring).
-
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[11][15]
Section 3: Experimental Protocols and Data
General Recrystallization Protocol
This protocol provides a general framework for the recrystallization of 4-nitroso-m-cresol. The specific solvent and volumes should be optimized based on preliminary small-scale tests.
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of crude 4-nitroso-m-cresol. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. Allow it to cool to see if crystals form. Repeat with different solvents to find the most suitable one.
-
Dissolution: Place the crude 4-nitroso-m-cresol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Solvent Selection Guide (Qualitative)
| Solvent | Solubility (Cold) | Solubility (Hot) | Notes |
| Water | Sparingly soluble | More soluble | May be a good co-solvent with a more soluble organic solvent. |
| Ethanol | Soluble | Very soluble | May be too soluble for good recovery unless used in a mixed solvent system. |
| Toluene | Sparingly soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Hexane | Insoluble | Sparingly soluble | Can be used as an anti-solvent to induce precipitation. |
This table is based on general properties of phenolic compounds and should be confirmed by experimentation.
Section 4: Visual Diagrams
Workflow for Recrystallization
Caption: A generalized workflow for the purification of 4-nitroso-m-cresol via recrystallization.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree to guide troubleshooting during the crystallization step.
References
- US3917719A - Process for the preparation of 4-nitro-m-cresol - Google P
- US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol - Google P
-
4 Recrystallization Methods for Increased Yield - YouTube. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
m-NITROPHENOL - Organic Syntheses Procedure. (URL: [Link])
-
Preparations of C-Nitroso Compounds - PMC - NIH. (URL: [Link])
-
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol - European Commission. (URL: [Link])
-
Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics - CIR Report Data Sheet. (URL: [Link])
-
Safety Data Sheet: m-Cresol - Carl ROTH. (URL: [Link])
-
Cresol - PubChem - NIH. (URL: [Link])
- CN101774893A - Process for preparing m-cresol by nitrogen oxide gas - Google P
-
Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. (URL: [Link])
-
4-NITRO-M-CRESOL - ChemBK. (URL: [Link])
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC - NIH. (URL: [Link])
Sources
- 1. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 2. US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chembk.com [chembk.com]
- 11. cir-safety.org [cir-safety.org]
- 12. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.cn]
- 14. M-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. ec.europa.eu [ec.europa.eu]
Preventing oxidation of 3-methyl-4-nitrosophenol during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation and Maximizing Yield.
This technical support guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to address the critical challenge of preventing oxidation during the synthesis of 3-methyl-4-nitrosophenol. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
The Challenge: Unwanted Oxidation in the Synthesis of this compound
The synthesis of this compound, a crucial intermediate in the production of various pharmaceuticals and agrochemicals, is primarily achieved through the electrophilic nitrosation of m-cresol.[1][2] While the reaction is straightforward in principle, both the starting material and the product are highly susceptible to oxidation, which can significantly reduce the yield and purity of the desired compound. The primary oxidation product is 3-methyl-4-nitrophenol, and further oxidation can lead to the formation of colored polymeric tars and quinone-like species, complicating purification.[1]
This guide will provide a comprehensive overview of the mechanisms behind this oxidation and detail effective strategies to mitigate these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation during the synthesis of this compound?
A1: There are two main culprits for oxidation in this synthesis:
-
Atmospheric Oxygen: Both the phenolic hydroxyl group of m-cresol and the final product, this compound, are susceptible to oxidation by atmospheric oxygen, especially under the acidic reaction conditions. This can lead to the formation of colored impurities and reduce the overall yield.
-
Nitrous Acid Decomposition: The nitrous acid used for the nitrosation reaction is inherently unstable and can decompose, particularly at elevated temperatures.[2] This decomposition can generate various nitrogen oxides (NOx) that are potent oxidizing agents, leading to the unwanted conversion of the nitrosophenol to the corresponding nitrophenol.
Q2: My final product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?
A2: The formation of a dark, tarry product is a classic sign of significant oxidation and polymerization side reactions. The most likely causes are:
-
Elevated Reaction Temperature: Failure to maintain a low temperature (ideally between 0 and 5 °C) throughout the reaction is the most common reason for excessive byproduct formation.[2][3] The nitrosation reaction is exothermic, and without adequate cooling, localized hotspots can accelerate the decomposition of nitrous acid and promote oxidation.
-
Presence of Oxygen: Conducting the reaction in a vessel open to the atmosphere allows for continuous oxidation of the starting material and product.
-
Incorrect Stoichiometry or Addition Rate: Adding the reagents too quickly can lead to localized high concentrations and an uncontrolled exotherm, exacerbating the issues mentioned above.
Q3: How does using an inert atmosphere help, and is it always necessary?
A3: An inert atmosphere, typically achieved by purging the reaction vessel with nitrogen or argon, displaces atmospheric oxygen.[4] This is a critical preventative measure that directly addresses the issue of air oxidation of the phenol and nitrosophenol. While small-scale reactions might sometimes yield a product without this precaution, for achieving high purity, reproducibility, and maximizing yield, the use of an inert atmosphere is strongly recommended. It is a simple yet highly effective way to create a self-validating system by eliminating a significant variable that contributes to side reactions.
Q4: What is the role of an antioxidant in this synthesis, and which one should I choose?
A4: An antioxidant acts as a scavenger for oxidizing species that may be present in the reaction mixture. For the synthesis of this compound, L-ascorbic acid (Vitamin C) is an excellent and cost-effective choice.[5][6] Its primary functions in this context are:
-
Scavenging Oxidizing Agents: Ascorbic acid can react with and neutralize oxidizing species, such as nitrogen oxides, that may form from the decomposition of nitrous acid.
-
Reducing Quinone Byproducts: Should any oxidation of the phenol occur to form quinone-like structures, ascorbic acid can reduce these colored species back to the desired phenol, thereby improving the purity and color of the final product.[6]
Ascorbic acid is compatible with the acidic reaction conditions and does not interfere with the primary nitrosation reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Significant oxidation to 3-methyl-4-nitrophenol. 2. Formation of isomeric byproducts. 3. Incomplete reaction. | 1. Strictly maintain the reaction temperature between 0-5 °C. Implement an inert atmosphere and consider adding a small amount of L-ascorbic acid. 2. Ensure slow, controlled addition of reagents to favor para-substitution. 3. Monitor the reaction by TLC to ensure the consumption of the starting material before workup. |
| Product is Dark Brown or Black | 1. Extensive oxidation and polymerization. 2. Reaction temperature was too high. | 1. Review and optimize your temperature control protocol. Use an ice-salt bath for more effective cooling. 2. Ensure the reaction is performed under a nitrogen or argon atmosphere. 3. Consider recrystallizing the crude product from a suitable solvent system (e.g., water-ethanol mixture) to remove colored impurities. |
| Formation of Multiple Isomers | 1. Reaction conditions favoring ortho- or other isomeric substitutions. | 1. The nitrosation of phenols is generally para-selective at low temperatures. Ensure your temperature control is consistent. 2. Purification by column chromatography may be necessary to isolate the desired 4-nitroso isomer. |
| Difficulty in Isolating the Product | 1. Product is oily or does not crystallize. 2. Presence of significant impurities. | 1. Ensure the workup procedure involves quenching the reaction with ice-cold water to precipitate the product. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. 3. Purify the crude material to remove impurities that may be inhibiting crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Oxidation Prevention
This protocol incorporates best practices for minimizing oxidation through temperature control, the use of an inert atmosphere, and the addition of an antioxidant.
Materials:
-
m-Cresol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
L-Ascorbic Acid
-
Deionized Water
-
Nitrogen or Argon gas
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. The third neck should be fitted with an adapter connected to a nitrogen or argon source (e.g., a balloon or a Schlenk line).
-
Inert Atmosphere: Flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas. Purge the assembled apparatus with the inert gas for at least 10-15 minutes to displace any air. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, dissolve m-cresol (1.0 eq) and a catalytic amount of L-ascorbic acid (e.g., 0.01-0.05 eq) in deionized water.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water.
-
In the dropping funnel, prepare a dilute solution of sulfuric acid by slowly adding concentrated sulfuric acid to cold deionized water.
-
-
Reaction:
-
Cool the solution in the reaction flask to 0-5 °C using an ice-salt bath.
-
While maintaining vigorous stirring and the inert atmosphere, slowly add the sodium nitrite solution to the m-cresol solution.
-
Once the sodium nitrite solution has been added, begin the dropwise addition of the dilute sulfuric acid from the dropping funnel. Maintain the internal temperature strictly between 0 and 5 °C. The addition should take approximately 30-60 minutes.
-
-
Monitoring and Completion: After the addition of the acid is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with stirring.
-
The this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid and salts.
-
-
Drying and Storage: Dry the product under vacuum. Store the purified this compound in a cool, dark place under an inert atmosphere to prevent degradation over time.
Protocol 2: Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is an effective method.
-
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either remain insoluble or stay in solution upon cooling.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Visualization of Key Processes
Reaction Pathway and Oxidation Side-Reaction
Caption: Synthesis of this compound and competing oxidation pathways.
Workflow for Preventing Oxidation
Caption: Experimental workflow incorporating anti-oxidation measures.
References
- CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents.
- US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents.
-
Preparation of 4-nitrophenol. Available at: [Link]
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Request PDF. ResearchGate. Available at: [Link]
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents.
-
m-NITROPHENOL - Organic Syntheses Procedure. Available at: [Link]
-
Preparation of 4-nitrophenol - PrepChem.com. Available at: [Link]
-
(PDF) 3-Methyl-4-nitrophenol - ResearchGate. Available at: [Link]
-
What is the mechanism of nitrosation of phenol? - Quora. Available at: [Link]
-
How ascorbic acid helps mitigate nitrosamine risk in drug products | dsm-firmenich Health, Nutrition & Care. Available at: [Link]
-
Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed. Available at: [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]
-
Phenol Reactions (A-Level) | ChemistryStudent. Available at: [Link]
-
Performing a Reaction Under an Inert Atmosphere - YouTube. Available at: [Link]
-
Comparative analysis of antioxidant properties of different medicinal and non-medicinal plants - ResearchGate. Available at: [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy - YouTube. Available at: [Link]
-
(PDF) Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC Assays - ResearchGate. Available at: [Link]
-
(37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution - Organic Syntheses Procedure. Available at: [Link]
-
HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case - ResearchGate. Available at: [Link]
- US3933929A - Process for the purification of p-nitrophenol - Google Patents.
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. Available at: [Link]
-
(PDF) Effects of ascorbic acid on phenolic compounds and antioxidant activity of packaged fresh cut table grapes - ResearchGate. Available at: [Link]
-
Results: Visible effect on the reaction: Nitration of phenol in flow - Corning. Available at: [Link]
-
HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case - ResearchGate. Available at: [Link]
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC - NIH. Available at: [Link]
-
Effect of L-ascorbic acid on the monophenolase activity of tyrosinase - PMC. Available at: [Link]
-
ring reactions of phenol - Chemguide. Available at: [Link]
-
Setting up reactor in inert atmosphere - Chemistry Stack Exchange. Available at: [Link]
-
Inert atmosphere Technique : r/chemistry - Reddit. Available at: [Link]
-
(PDF) Comparative Analysis of Antioxidant Properties of Different Medicinal and Non-Medicinal Plants - ResearchGate. Available at: [Link]
-
Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity - MDPI. Available at: [Link]
-
FOLIAR APPLICATION OF GROWTH PROMOTING SUBSTANCES STRONGLY INFLUENCE THE PHENOLOGY, GROWTH AND YIELD OF HYBRID MAIZE. Available at: [Link]
Sources
- 1. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]
- 2. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. youtube.com [youtube.com]
- 5. dsm-firmenich.com [dsm-firmenich.com]
- 6. Effect of L-ascorbic acid on the monophenolase activity of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Separating 3-methyl-4-nitrosophenol from ortho-isomer impurities
Technical Support Ticket #MNP-404: Purification of 3-Methyl-4-Nitrosophenol
Status: Open Priority: High (Impurity Impacting Downstream Synthesis) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering difficulty separating This compound (the target para-isomer) from its ortho-isomer impurities (primarily 3-methyl-6-nitrosophenol) following the nitrosation of m-cresol.
This guide addresses the separation based on the Cheliation Effect . The ortho-isomer forms stable intramolecular hydrogen bonds, rendering it steam-volatile and soluble in non-polar solvents. The target para-isomer forms intermolecular hydrogen bonds, rendering it non-volatile and insoluble in non-polar solvents. We will exploit this dichotomy for purification.
Module 1: The Separation Logic (The "Why")
To troubleshoot effectively, you must understand the molecular behavior driving the separation.
| Feature | Target: this compound (Para) | Impurity: Ortho-Isomers (e.g., 3-methyl-6-nitrosophenol) |
| H-Bonding | Intermolecular: Molecules bond to each other or solvent.[1] | Intramolecular: The nitroso oxygen bonds to the phenolic hydrogen within the same molecule. |
| Polarity | High (Exposed polar groups).[1] | Low (Polar groups "neutralize" each other internally).[1] |
| Volatility | Non-volatile (Requires high energy to break lattice).[1] | Steam Volatile (Molecules are discrete and escape easily).[1] |
| Solubility | Soluble in polar solvents; Insoluble in non-polar hydrocarbons.[1] | Soluble in non-polar hydrocarbons (Petroleum ether, Benzene). |
Key Insight: The ortho-impurity behaves like a non-polar hydrocarbon, while your target behaves like a polar salt.
Module 2: Purification Protocols
Method A: The Solvent Wash (Rapid Purification)
Best for: Routine synthesis where the impurity load is moderate (<15%).
The Principle: We use a non-polar solvent (Petroleum Ether or Hexane) to dissolve the "oily" ortho-impurity. The para-target will remain as a solid precipitate.
Protocol:
-
Reaction Termination: Upon completing the nitrosation of m-cresol (typically at 0–5°C), you likely have a dark, tarry suspension.
-
Filtration: Filter the crude solid. The filtrate (mother liquor) contains the bulk of the acid and some dissolved impurities.
-
The Critical Wash:
-
Transfer the crude, wet cake to a beaker.
-
Add cold Petroleum Ether (40-60°C) or n-Hexane .[1] Use approx. 5 mL per gram of crude.[1]
-
Triturate (grind/stir vigorously) for 10-15 minutes.
-
Observation: The solvent should turn yellow/green (extracting the ortho-isomer), while the solid remains brown/yellow.
-
-
Refiltration: Filter the suspension again.
-
Validation: The solid collected is your crude this compound.[1] The filtrate contains the ortho-isomer.
Method B: Acid-Base Reprecipitation (High Purity)
Best for: High-purity requirements or removing unreacted m-cresol.[1]
The Principle: this compound is acidic (pKa ~7.4). It dissolves in base.[1][2] Neutral impurities (tars) or extremely weak acids will not dissolve or can be extracted out.[1]
Protocol:
-
Dissolution: Dissolve the crude solid in 10% NaOH (aq). The solution should turn a deep red/brown (formation of the quinone monoxime salt).
-
Extraction (The Clean-up):
-
Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 15% H₂SO₄ or HCl dropwise with vigorous stirring.
-
Endpoint: Acidify to pH ~3.[1] The this compound will precipitate as voluminous needles.
-
-
Collection: Filter, wash with ice-cold water, and dry.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for purifying your compound based on the state of your crude product.
Figure 1: Decision matrix for the purification of this compound.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
-
Cause: This is often due to the presence of the ortho-isomer lowering the melting point of the mixture, or the temperature during acidification (Method B) being too high.
-
Fix: Ensure your acidification step is performed at <5°C . If an oil forms, decant the aqueous layer, add a small amount of ethanol to the oil, and scratch the glass side of the vessel with a rod to induce crystallization.
Q2: The product color varies from yellow to brown. Is it impure?
-
Analysis: Not necessarily. Nitrosophenols exhibit tautomerism .[1]
-
Form A: Nitrosophenol (often colorless/yellow).[1]
-
Form B: Quinone Monoxime (often deep yellow/brown).[1]
-
In the solid state, this compound exists largely as the quinone monoxime , giving it a characteristic brownish-yellow color. A pure yellow color often indicates the ortho-isomer or a different tautomeric state in solution.
-
Q3: How do I confirm I have successfully removed the ortho-isomer?
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate.[1]
-
Observation: The ortho-isomer will have a significantly higher Rf (moves faster) due to intramolecular H-bonding. The para-target will streak or remain lower on the plate.
-
-
Melting Point:
-
Pure this compound decomposes/melts around 160-165°C (varies slightly by literature due to decomposition).[1]
-
If the MP is <150°C, significant ortho impurity remains.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for nitrosation of phenols and separation of isomers via steam distillation/solubility).
-
Sidgwick, N. V., et al. "The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene." Journal of the Chemical Society, Transactions, 1915, 107, 1202–1213. (Foundational paper establishing the solubility differences between ortho and para isomers due to chelation). [1][3]
-
Kyne, S. "Separation of Ortho and Para Nitrophenols." Chemistry LibreTexts, 2020. (Pedagogical overview of the steam distillation and solubility principles applicable to nitro/nitrosophenols).
-
Becke, A. D. "Density-functional thermochemistry.[1] III. The role of exact exchange." The Journal of Chemical Physics, 1993. (Cited for theoretical grounding on H-bonding energies in phenolic systems).[1] [1]
Sources
Support Center: Optimizing Thermal Parameters for 3-Methylphenol Nitrosation
Executive Summary: The "Goldilocks" Zone
In the nitrosation of 3-methylphenol (m-cresol), temperature is not merely a variable—it is the primary switch between a high-purity intermediate and a hazardous runaway reaction.[1]
The electrophilic substitution to form 4-nitroso-3-methylphenol requires a precise thermal window of 0°C to 5°C .[1] Deviations outside this range trigger competing mechanisms:
-
< 0°C: Solubility crashes and dangerous accumulation of unreacted nitrosating agents (induction period).[1]
-
> 10°C: Rapid oxidation to nitro-species (
), diazonium decomposition, and irreversible formation of "red oils" (polymeric tars).[1]
The Thermal Landscape (Mechanism & Kinetics)
To troubleshoot effectively, you must visualize the invisible competition occurring in your reactor.[1] The nitrosation agent (nitrosonium ion,
Reaction Pathway & Thermal Risks
The following diagram illustrates the critical divergence points controlled by temperature.
Figure 1: Reaction coordinate showing the narrow stability window for the 4-nitroso product.[1] High temperatures promote oxidation and polymerization.
Standard Operating Procedure (Reference Protocol)
This protocol is validated for regioselectivity (>90% para-isomer) and thermal safety.[1]
Reagents:
-
3-Methylphenol (m-cresol)[1]
-
Sodium Nitrite (
)[1][2] -
Hydrochloric Acid (
, 36%) or Sulfuric Acid ( )[1] -
Solvent: Water (or Ethanol/Water mix for solubility)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve m-cresol in dilute NaOH or solvent. Cool to 0°C .[1][3]
-
Nitrite Addition: Add
(solid or solution) to the cresol mixture.[1] Ensure the system is homogenous. -
Acidification (The Critical Step):
-
Post-Reaction: Stir at 0-5°C for 1-2 hours. Filter the precipitated solid immediately while cold.[1] Wash with ice-cold water.[1]
Troubleshooting Guides
Issue A: "My reaction mixture turned into a dark, viscous 'Red Oil' or Tar."
Diagnosis: Thermal Runaway / Polymerization.[1][4] Root Cause: The reaction temperature exceeded 15°C, likely during the acid addition exotherm.[1] This caused the unstable nitroso product to decompose or polymerize.[1]
| Check | Corrective Action |
| Addition Rate | The acid addition was likely too fast. The exotherm overpowered your cooling capacity.[1] Stop addition immediately. |
| Cooling Capacity | An ice bath is often insufficient for scale-up.[1] Use a recirculating chiller (cryostat) set to -5°C. |
| Stirring | Viscosity increases during precipitation.[1] Ensure high-torque overhead stirring to prevent "hot spots" where heat cannot dissipate. |
Issue B: "Yield is low (<60%) and starting material remains."
Diagnosis: Induction Period / Kinetic Stalling.[1]
Root Cause: Temperature was too low (<-5°C) or mixing was poor, preventing the generation of the nitrosonium ion (
| Check | Corrective Action |
| Solubility | If m-cresol freezes or crashes out, it cannot react. Use a co-solvent (e.g., ethanol) if operating below 0°C. |
| Acid Stoichiometry | Ensure pH < 2.[1][3] Nitrosation requires acidic conditions to generate |
| Induction Risk | WARNING: Do not simply heat the reactor if reaction is slow. Accumulated reagents can trigger a violent exotherm once the threshold temp is reached.[1] Warm slowly to 5°C with vigorous stirring. |
Issue C: "High levels of ortho-isomer (2-nitroso-3-methylphenol)."[1]
Diagnosis: Loss of Regioselectivity.[1][5] Root Cause: While the para position is electronically and sterically favored, higher temperatures provide enough energy to overcome the activation barrier for ortho attack.
-
Immediate Fix: Lower the reaction temperature to the lower bound (0-2°C).
-
Process Fix: Ensure the acid is added slowly. Localized high concentrations of acid can generate heat spikes that favor the thermodynamic impurity.[1]
Interactive Troubleshooting Tree
Use this logic flow to diagnose active experiments.
Figure 2: Decision matrix for evaluating reaction outcomes based on physical state and color.[1]
Frequently Asked Questions (FAQ)
Q: Why can't I run this at room temperature (25°C)?
A: Nitrous acid (
Q: Is the order of addition critical? A: Yes. Adding acid to the Nitrite/Cresol mixture (Inverse Addition) allows for better cooling control.[1] If you add Cresol to Acid/Nitrite, the local concentration of nitrosating agent is high, which can lead to rapid, uncontrollable exotherms and multi-nitrosation.
Q: How do I safely quench the reaction? A: The reaction does not typically require a chemical quench if stoichiometry is correct.[1] However, adding urea or sulfamic acid can scavenge excess nitrous acid.[1] Always filter the product cold ; allowing the slurry to warm up before filtration can cause the product to redissolve or decompose.[1]
References
-
Preparation method for 4-amino-3-methylphenol (via Nitrosation). Patent CN103508908A.[1] Google Patents.
-
Process for the preparation of 4-nitro-m-cresol. Patent US3917719A.[1] Google Patents.
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. [Link]
-
Nitration process for phenolic compounds. Patent US3519693A.[1] Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 3. US3519693A - Nitration process for phenolic compounds - Google Patents [patents.google.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Nitrosophenol Stability & Storage
This guide functions as a Tier-3 Technical Support resource. It is structured to move from fundamental chemical mechanisms to actionable storage protocols and safety interventions.
Subject: Prevention of Decomposition and Tautomeric Shift in Nitrosophenols Applicable Compounds: 4-Nitrosophenol, 2-Nitrosophenol, and substituted derivatives. Urgency Level: High (Energetic/Reactive Material)
The Core Mechanism: Why Do Nitrosophenols Decompose?
To prevent decomposition, you must first understand the molecule's "identity crisis." Nitrosophenols exist in a dynamic tautomeric equilibrium with Quinone Monoximes .[1][2][3]
The Tautomeric Equilibrium
Unlike standard phenols, nitrosophenols are not static. They constantly shift between two forms depending on the environment (temperature, solvent, and pH).
-
Form A: Nitrosophenol (C-NO): Aromatic, typically green or blue in monomeric solution. Favored in non-polar solvents.[4]
-
Form B: Quinone Monoxime (C=N-OH): Non-aromatic (quinoid), typically yellow/orange. Favored in polar solvents and the solid state.
The Stability Trap: Decomposition is rarely a simple bond breakage; it is often a "runaway" shift in this equilibrium followed by oxidation or polymerization. The quinone oxime form is generally more thermodynamically stable, but the nitroso form is highly reactive toward dimerization and oxidation.
Diagram 1: Tautomerism & Degradation Pathways
This diagram illustrates the chemical vulnerability of the compound.
Caption: The equilibrium shifts based on solvent polarity. Heat and light drive irreversible radical decomposition.
Critical Storage Protocols
Failure to adhere to these parameters typically results in purity loss of 10–15% per month.
A. Thermal Management (The "Cold Chain")
Nitrosophenols are thermally labile. Differential Scanning Calorimetry (DSC) data indicates that while rapid exothermic decomposition often occurs >130°C, slow thermal degradation begins much lower.
| Parameter | Specification | Scientific Rationale |
| Long-Term Storage | -20°C | Freezes the tautomeric equilibrium; prevents slow polymerization of the nitroso form. |
| Working Temp | 2°C to 8°C | Acceptable for active use (weeks). Minimizes thermal energy available for radical formation. |
| Thawing | Desiccator | Allow to reach Room Temp (RT) inside a desiccator before opening. Prevents condensation , which catalyzes hydrolysis. |
B. Photoprotection (The "Dark Room" Rule)
The nitroso group (-N=O) is a chromophore that absorbs UV and visible light, leading to homolytic cleavage of the C-N bond.
-
Requirement: Store in amber glass vials wrapped in aluminum foil.
-
Lab Handling: Minimize exposure to fluorescent lab lights; use low-intensity or red light if handling bulk quantities.
C. Atmosphere & Container Compatibility
Oxygen accelerates the conversion of nitrosophenols to nitrophenols (irreversible oxidation).
-
Headspace: Purge all storage vials with Argon or Nitrogen . Argon is preferred as it is heavier than air and blankets the solid.
-
Material: Use Borosilicate Glass or PTFE (Teflon).
-
FORBIDDEN MATERIALS: Do NOT use metal spatulas or store in metal containers. Nitrosophenols are strong chelating agents (especially ortho-isomers) and form shock-sensitive complexes with transition metals (Iron, Copper).
Troubleshooting Guide: Diagnosing Instability
Scenario 1: "My yellow solid has turned green or black."
-
Diagnosis:
-
Green: Presence of monomeric nitroso form (likely due to sublimation or solvent vapor exposure).
-
Black/Tar: Advanced oxidative polymerization.
-
-
Action: Run a TLC. If the black material stays at the baseline, it is polymer. Recrystallization may be possible, but disposal is safer for energetic compounds.
Scenario 2: "The melting point is 10°C lower than the Certificate of Analysis."
-
Diagnosis: Water contamination. The quinone oxime form is hygroscopic. Water acts as a plasticizer and lowers the melting point, while also catalyzing further hydrolysis.
-
Action: Dry under vacuum over
for 4 hours. Do not use heat to dry.
Scenario 3: "HPLC peaks are splitting or broadening."
-
Diagnosis: On-column tautomerization. If the HPLC timescale is similar to the tautomerization rate, you will see broad or split peaks.
-
Action:
-
Adjust Mobile Phase pH: Acidifying the mobile phase often locks the compound in the protonated oxime form, sharpening the peak.
-
Temperature: Lowering column temperature can slow the exchange rate.
-
Safety & Energetic Hazards (DSC Data)
Warning: Nitrosophenols are precursors to energetic materials and can exhibit explosive properties.
Diagram 2: Safety Decision Tree
Follow this logic flow before handling the material.
Caption: Protocol for mitigating energetic risks. Note the restriction on ketone solvents.
Thermal Runaway Risk
According to DSC (Differential Scanning Calorimetry) studies, 4-nitrosophenol exhibits an exothermic decomposition onset around 130–140°C with significant energy release (>500 J/g) [1].
-
Never heat nitrosophenols in a closed vessel.
-
Never distill nitrosophenols to dryness.
Frequently Asked Questions (FAQ)
Q: Can I store Nitrosophenol in DMSO? A: Only for short-term use. DMSO is a polar aprotic solvent that strongly favors the quinone oxime tautomer [2]. However, DMSO is hygroscopic; absorbed water will eventually degrade the compound. Store DMSO stock solutions at -20°C and discard after 1 month.
Q: Why does the SDS say "Explosion risk"? A: The nitroso group is energetic. If the compound is heated or subjected to friction (especially if dry), the decomposition reaction is self-accelerating (autocatalytic). This is why we strictly forbid metal spatulas (friction + catalytic metal contact).
Q: Which solvent should I use for NMR to see the "true" structure? A: It depends on which form you want to observe.
-
CDCl3 (Chloroform): Often shows a mix, favoring the Nitroso form.
-
DMSO-d6: Strongly favors the Quinone Monoxime form.
-
Note: You may see broadened signals due to proton exchange.
References
-
Thermal Stability Evaluation of Nitroalkanes and Nitrophenols. Journal of Energetic Materials & ACS Omega. (Data indicates exothermic onset <150°C for many nitroso/nitro derivatives).
-
Tautomeric and conformational equilibrium of 2-nitrosophenol. Journal of Molecular Structure. (Details solvent effects on the Nitroso/Oxime ratio).
-
Bretherick's Handbook of Reactive Chemical Hazards. (Authoritative source on metal complex instability and explosion hazards of nitrosophenols).
-
Storage Stability of Phenolic Compounds. MDPI Molecules. (General degradation kinetics of phenolic antioxidants under light/thermal stress).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectral Analysis of 3-Methyl-4-Nitrosophenol
Focus: Tautomeric Resolution & Impurity Differentiation (vs. 3-Methyl-4-Nitrophenol)
Executive Summary
3-Methyl-4-nitrosophenol is a critical intermediate in the synthesis of dyes and agrochemicals.[1] Its analysis is complicated by quinone oxime-nitrosophenol tautomerism , a phenomenon where the molecule fluctuates between an aromatic phenolic form and a quinoid oxime form depending on the solvent and physical state.
This guide compares the 1H NMR performance of this compound against its primary oxidative impurity, 3-methyl-4-nitrophenol . We establish DMSO-d6 as the superior solvent system for structural validation, providing the necessary polarity to stabilize the quinone oxime tautomer and distinct chemical shift dispersion to quantify oxidative impurities.
Scientific Context: The Tautomeric Challenge
Unlike standard organic molecules with static structures, this compound exists in a dynamic equilibrium. In the solid state and in polar solvents (like DMSO), the equilibrium strongly favors the 1,4-benzoquinone oxime form. This results in a loss of aromaticity in the ring and a distinct shielding pattern for the ring protons compared to true phenols.
Mechanism: Tautomeric Equilibrium
The following diagram illustrates the proton transfer that drives this structural shift.
Figure 1: The tautomeric equilibrium between the nitrosophenol and quinone oxime forms. In DMSO-d6, the equilibrium shifts right, stabilizing the quinoid structure.
Comparative Analysis: Target vs. Impurity
The primary challenge in analyzing this compound is distinguishing it from 3-methyl-4-nitrophenol , which forms via oxidation during synthesis or storage.
Performance Matrix: DMSO-d6 Resolution
| Feature | This compound (Target) | 3-Methyl-4-Nitrophenol (Impurity) | Diagnostic Value |
| Primary Structure | Quinone Oxime (Quinoid) | Nitrophenol (Aromatic) | High (Ring current effects differ) |
| Hydroxyl Proton | δ 12.0 – 13.5 ppm (Oxime =N-OH) | δ 10.5 – 11.2 ppm (Phenolic -OH) | Critical (Distinct shift regions) |
| Ring Protons | Shielded (δ 6.4 – 7.8 ppm) | Deshielded (δ 6.8 – 8.1 ppm) | Moderate (Overlaps possible) |
| Methyl Group | δ 2.1 – 2.3 ppm (Allylic coupling) | δ 2.2 – 2.4 ppm (Benzylic) | Low (Proximity makes distinction hard) |
| Visual Cue | Green/Brown Solid | Yellow Solid | Preliminary check |
Why DMSO-d6?
-
Solubility: The target compound has poor solubility in CDCl3, leading to weak signals and broad lines. DMSO-d6 ensures full dissolution (~15 mg/0.6 mL).
-
Exchange Suppression: DMSO reduces the exchange rate of the acidic oxime proton, allowing it to appear as a distinct, albeit broad, peak downfield (>12 ppm), whereas in CDCl3 or Methanol-d4, this proton often disappears due to rapid exchange.
Experimental Protocol
This protocol is designed to maximize signal-to-noise ratio (S/N) and ensure reproducible tautomer locking.
Figure 2: Optimized workflow for 1H NMR acquisition of nitrosophenols.
Detailed Methodology
-
Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of DMSO-d6 .
-
Note: Use an amber NMR tube or minimize light exposure, as nitroso compounds are photosensitive.
-
-
Instrument Setup:
-
Temperature: 298 K (25°C). Temperature fluctuations can shift the tautomeric equilibrium.
-
Scans (NS): 16 or 32 scans are sufficient for this concentration.
-
Relaxation Delay (D1): Set to ≥ 1.0 second to ensure integration accuracy of the methyl protons.
-
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to smooth the hyperfine splitting often seen in quinoid systems.
Data Interpretation & Reference Values
Table 1: this compound (Quinone Oxime Form)
Solvent: DMSO-d6 | Freq: 400 MHz
| Assignment | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Notes |
| =N-OH | 12.5 – 13.2 | Broad Singlet | 1H | - | Diagnostic Oxime proton. Disappears with D2O shake. |
| H-6 (Quinone) | 7.6 – 7.8 | Doublet | 1H | J ≈ 10 Hz | Ortho to Carbonyl. Most deshielded ring proton. |
| H-5 (Quinone) | 6.5 – 6.7 | dd | 1H | J ≈ 10, 2 Hz | Meta to Methyl. Upfield due to quinoid character.[2][3] |
| H-3 (Quinone) | 6.4 – 6.6 | Doublet/Multiplet | 1H | J ≈ 2 Hz | Ortho to Methyl. Often shows allylic coupling to CH3. |
| -CH3 | 2.15 – 2.25 | Doublet | 3H | J ≈ 1.5 Hz | Allylic coupling to H-3 is common in quinones. |
Table 2: 3-Methyl-4-Nitrophenol (Oxidized Impurity)
Solvent: DMSO-d6 | Freq: 400 MHz
| Assignment | Shift (δ ppm) | Multiplicity | Integral | Notes |
| Phenolic -OH | 10.8 – 11.2 | Broad Singlet | 1H | Significantly upfield compared to Oxime OH. |
| H-5 (Aromatic) | 8.0 – 8.1 | Doublet | 1H | Ortho to Nitro group (Strongly deshielded). |
| H-2 (Aromatic) | 6.8 – 6.9 | Singlet (broad) | 1H | Ortho to Methyl/OH. |
| H-6 (Aromatic) | 6.7 – 6.8 | Doublet | 1H | Ortho to OH. |
| -CH3 | 2.25 – 2.35 | Singlet | 3H | Typical benzylic methyl shift. |
Key Interpretation Logic[4]
-
Check the 10-14 ppm region:
-
Signal at ~13.0 ppm = Target (Oxime).
-
Signal at ~11.0 ppm = Impurity (Nitrophenol).
-
-
Analyze the Ring Region (6.0 - 8.5 ppm):
-
The impurity (Nitrophenol) has a proton strongly deshielded by the nitro group, appearing near 8.0 ppm .
-
The target (Quinone Oxime) generally has all ring protons below 7.8 ppm .
-
-
Integration Ratio: Compare the integral of the Methyl group (Target, ~2.2 ppm) vs. the Methyl group (Impurity, ~2.3 ppm) to calculate molar purity.
References
-
National Center for Biotechnology Information (NCBI). (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation. PubMed Central. Retrieved February 9, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved February 9, 2026, from [Link]
-
Chemistry Stack Exchange. (2021). Stability of Quinone Monooxime vs 4-Nitrosophenol. Retrieved February 9, 2026, from [Link]
Sources
A Researcher's Guide to Differentiating Nitroso and Oxime Functional Groups with FT-IR Spectroscopy
In the landscape of drug development and organic synthesis, the precise identification of functional groups is paramount. Among the nitrogen- and oxygen-containing moieties, the nitroso (R-N=O) and oxime (R₂C=N-OH) groups present a common analytical challenge due to their compositional similarities. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing these two groups. This guide provides an in-depth comparison of their spectral signatures, supported by experimental protocols and foundational principles, to empower researchers in their analytical endeavors.
The core principle of FT-IR spectroscopy lies in the interaction of infrared radiation with molecular vibrations.[1][2][3] Covalent bonds are not static; they behave like springs, vibrating at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum.[2][3] The position of this peak (wavenumber, cm⁻¹) is determined by the bond's strength and the masses of the connected atoms, making the FT-IR spectrum a unique molecular "fingerprint".[2]
Part 1: The Spectral Signature of Nitroso Compounds (R-N=O)
The defining characteristic of a nitroso group in an FT-IR spectrum is the N=O stretching vibration . This vibration gives rise to a distinct absorption band that is the primary identifier for this functional group.
-
N=O Stretch: The N=O double bond is the most significant contributor to the FT-IR spectrum of a nitroso compound. This stretching vibration typically appears in the region of 1500-1600 cm⁻¹ .[2] The intensity of this peak is generally strong, owing to the significant change in dipole moment during the vibration.
The precise position of the N=O stretch can be influenced by the molecular environment. For instance, conjugation with other unsaturated systems can lower the frequency. It's crucial to differentiate this from the absorptions of nitro (NO₂) groups, which are characterized by two distinct N-O stretching bands: an asymmetric stretch (around 1550-1475 cm⁻¹) and a symmetric stretch (around 1360-1290 cm⁻¹).[4][5] The nitroso group, by contrast, typically displays a single strong band in its characteristic region.
Part 2: The Multi-Peak Signature of Oxime Compounds (R₂C=N-OH)
Unlike the single-peak identification for nitroso groups, the oxime functional group presents a richer, multi-faceted spectral signature. The presence of the hydroxyl (-OH) group in addition to the carbon-nitrogen double bond (C=N) provides several key absorption bands for unambiguous identification.
-
O-H Stretch: The most prominent and diagnostically significant peak for an oxime is the O-H stretching vibration . In condensed phases (solids or neat liquids), hydrogen bonding causes this peak to be a strong and very broad absorption in the 3200-3550 cm⁻¹ range.[6] In dilute solutions where hydrogen bonding is minimized, a sharper, less intense peak may appear around 3550-3600 cm⁻¹.[2] This broad O-H band is the single most effective feature for distinguishing an oxime from a nitroso compound.
-
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in an oxime typically occurs in the 1640-1680 cm⁻¹ region.[2][5][7] This peak is generally of medium to weak intensity. Its position is notably higher than the N=O stretch of a nitroso compound, providing a clear point of differentiation. For example, one study identified the C=N-OH bond in a cashew-based oxime at 1643 cm⁻¹.[7]
-
N-O Stretch: The single bond between nitrogen and oxygen in the oxime group gives rise to a stretching vibration. This peak is typically found in the 930-960 cm⁻¹ range.[2][8] While other absorptions can occur in this "fingerprint region" of the spectrum, its presence serves as a valuable confirmation for the oxime structure.
-
O-H Bend: An in-plane bending vibration of the O-H group can also be observed, often appearing near 1300 cm⁻¹.[8]
Part 3: Head-to-Head Comparison and Data Summary
The key to differentiating these two functional groups lies in recognizing their distinct sets of absorption peaks. An oxime will always present a broad O-H stretch above 3200 cm⁻¹, a feature completely absent in nitroso compounds. Furthermore, the primary double bond absorptions (C=N for oxime vs. N=O for nitroso) appear in separate, well-resolved regions of the spectrum.
Comparative Data Table: Key FT-IR Peaks
| Vibrational Mode | Nitroso Group (R-N=O) | Oxime Group (R₂C=N-OH) | Peak Characteristics & Notes |
| O-H Stretch | Absent | 3200 - 3550 cm⁻¹ | Primary Differentiator. Strong and characteristically broad due to hydrogen bonding.[6] |
| Double Bond Stretch | N=O Stretch: 1500 - 1600 cm⁻¹ | C=N Stretch: 1640 - 1680 cm⁻¹ | Secondary Differentiator. These peaks appear in distinct, non-overlapping regions. The N=O stretch is typically strong, while the C=N stretch is medium to weak.[2][7] |
| N-O Stretch | Absent | 930 - 960 cm⁻¹ | Confirmatory peak for oximes.[2][8] |
| O-H Bend | Absent | ~1300 cm⁻¹ | Confirmatory peak for oximes.[8] |
Part 4: Experimental Protocol for FT-IR Analysis
To ensure reliable and reproducible data, a systematic approach to sample analysis is essential. Attenuated Total Reflectance (ATR) is a common, convenient sampling technique that requires minimal sample preparation.
Step-by-Step Methodology (ATR-FTIR)
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Collection (Self-Validating System):
-
Causality: A background spectrum must be collected immediately before sample analysis. This step is critical as it measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical path. The spectrometer software then automatically subtracts this background from the sample spectrum, ensuring that the resulting peaks are only from the sample itself.
-
Procedure: With the clean, empty ATR accessory in place, initiate a "background scan" using the instrument's software.
-
-
Sample Application:
-
For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For Solids: Place a small amount of the solid powder onto the crystal. Use the built-in pressure clamp to apply firm, even pressure. This ensures intimate contact between the sample and the crystal surface, which is necessary for a strong signal.
-
-
Data Acquisition:
-
Initiate the "sample scan" from the software. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan is complete, clean the ATR crystal thoroughly as described in Step 1.
-
Use the software to perform any necessary baseline corrections to account for scattering or other artifacts.
-
-
Spectral Interpretation:
-
Analyze the collected spectrum, identifying the key absorption bands as detailed in the comparison table above. Correlate the presence or absence of characteristic peaks to determine whether a nitroso or oxime group is present.
-
Part 5: Visualization of Workflow and Structures
Workflow for Functional Group Identification
The following diagram outlines the logical process for differentiating nitroso and oxime groups based on a newly acquired FT-IR spectrum.
Caption: Decision workflow for identifying nitroso vs. oxime groups.
Key Vibrational Modes
This diagram illustrates the specific bonds responsible for the key IR absorptions in each functional group.
Caption: Characteristic vibrational modes for nitroso and oxime groups.
References
-
FT-IR Spectrum Table . Scribd. [Link]
-
Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]
-
Infrared spectroscopy correlation table . Wikipedia. [Link]
-
IR: nitro groups . University of Calgary. [Link]
- Top 10 Most Influential Articles on FT-IR Spectroscopy in Biomedical Applications (2021–2025). Pre-print server. This reference provides context on the broad applicability and recent advancements in FT-IR spectroscopy.
-
FTIR and FT-Raman studies of o-nitrobenzaldehyde oxime . Elixir International Journal. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material . Indonesian Journal of Science & Technology. [Link]
-
The features of IR spectrum . SlideShare. [Link]
-
Infrared Spectroscopy . Michigan State University Department of Chemistry. [Link]
-
THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES . ResearchGate. [Link]
-
Interpreting Infrared Spectra . Specac Ltd. [Link]
-
IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...) . ResearchGate. [Link]
-
Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Mass Spectrometry Guide: 4-Nitroso-m-cresol Profiling
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-nitroso-m-cresol (CAS: 615-01-0), a critical metabolite and impurity often co-occurring with nitrated phenols.
Executive Summary & Compound Identity
4-Nitroso-m-cresol (3-methyl-4-nitrosophenol) presents unique analytical challenges due to its thermal instability and structural similarity to its oxidative analogue, 4-nitro-m-cresol . Accurate identification requires distinguishing the labile C-nitroso moiety from the robust nitro group.
This guide details the specific fragmentation pathways, differentiating markers, and validated protocols for analyzing this compound using LC-MS/MS and GC-MS.
| Feature | Target Compound | Primary Alternative (Interference) |
| Compound | 4-Nitroso-m-cresol | 4-Nitro-m-cresol |
| CAS | 615-01-0 | 2581-34-2 |
| Formula | C | C |
| MW | 137.14 Da | 153.14 Da |
| Key Challenge | Thermal degradation (dimerization) | Isomeric resolution |
Mechanistic Fragmentation Analysis
The mass spectral behavior of 4-nitroso-m-cresol is governed by the lability of the nitroso-nitrogen bond. Unlike nitro-compounds, which characteristically lose NO
Primary Fragmentation Pathway (ESI-MS/MS)
In Electrospray Ionization (ESI+), the protonated molecular ion
-
Precursor Ion:
138 -
Primary Loss (Diagnostic): Loss of radical NO
(30 Da). -
Secondary Loss: Loss of CO (28 Da) from the phenolic ring.
-
Product: Ring contraction to cyclopentadienyl cations (
79/80).
-
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the nitroso and nitro analogues, highlighting the critical decision nodes for identification.
Caption: Divergent fragmentation pathways for Nitroso (blue) vs. Nitro (red) cresols. The loss of 30 Da is diagnostic for the nitroso species.
Comparative Performance Guide
Ionization Mode Comparison
Direct analysis of underivatized 4-nitroso-m-cresol is superior in LC-MS due to thermal instability in GC injectors.
| Feature | LC-ESI-MS/MS (Recommended) | GC-EI-MS |
| Molecular Ion | Strong | Weak |
| Thermal Stability | High. Soft ionization prevents degradation. | Low. Risk of dimerization or oxidation to nitro-cresol in the injector. |
| Specificity | High. MS/MS transitions | Moderate. EI fragmentation is extensive; derivatization (TMS) is required for reliable quantitation. |
| Limit of Detection | < 1 ng/mL (MRM mode) | ~10-50 ng/mL (SIM mode) |
Differentiating from 4-Nitro-m-cresol
The most common analytical error is misidentifying the nitro impurity as the nitroso target.
-
Mass Shift: The Nitro analogue has +16 Da mass (Oxygen).
-
Retention Time: On Reverse Phase (C18), 4-nitroso-m-cresol generally elutes earlier than 4-nitro-m-cresol due to higher polarity (LogP ~1.59 vs 2.48).
-
Fragmentation Overlap: Both can produce an ion at
108/107.
Experimental Protocols
Protocol A: LC-MS/MS (Targeted Quantitation)
Best for biological matrices and trace analysis.
-
Sample Preparation:
-
Extract sample with Ethyl Acetate or Methanol.
-
Critical: Avoid high temperatures (>40°C) during evaporation to prevent N-oxide formation. Reconstitute in Mobile Phase A.
-
-
LC Conditions:
-
Column: Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, 1.7 µm). Note: Phenyl columns provide better separation of aromatic isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
MS Settings (ESI+):
-
Source Temp: 350°C.
-
Capillary: 3.0 kV.[6]
-
MRM Transitions:
-
Quantifier:
(CE: 15 eV). -
Qualifier:
(CE: 25 eV).
-
-
Protocol B: GC-MS (Structural Confirmation)
Requires derivatization to ensure stability.
-
Derivatization:
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) to dried extract.
-
Incubate at 60°C for 30 mins. This converts the phenol to the TMS-ether (
209).
-
-
GC Conditions:
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Carrier: Helium at 1.0 mL/min.
-
Inlet: Splitless at 250°C.
-
-
MS Detection (EI):
-
Look for the TMS-derivative molecular ion at
209. -
Major fragment:
179 (Loss of NO from the TMS derivative).
-
References
-
SIELC Technologies. (2018). Separation of m-Cresol, 4-nitroso- on Newcrom R1 HPLC column.[5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Differentiation of isomeric cresols by silylation in combination with GC-MS analysis. Retrieved from [Link]
Sources
- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m-Cresol, 4-nitroso- | SIELC Technologies [sielc.com]
- 6. massbank.eu [massbank.eu]
Comparative Reactivity Guide: 3-Methyl-4-Nitrosophenol vs. 3-Methyl-4-Nitrophenol
[1][2]
Executive Summary: The Stable Sink vs. The Reactive Intermediate[1][2]
In the metabolic profiling of aryl-nitro compounds (such as the pesticide Fenitrothion), the distinction between 3-methyl-4-nitrophenol (3M4NP) and its reduced congener 3-methyl-4-nitrosophenol (3M4NSP) is not merely a difference of one oxygen atom.[1][2] It represents a fundamental divergence in chemical behavior:
-
3-Methyl-4-nitrophenol acts as a thermodynamic sink .[1][2] It is chemically stable, highly oxidized, and requires enzymatic catalysis (nitroreductases) to participate in further redox chemistry.[1][2]
-
This compound is a kinetic intermediate .[1][2] It exists in a dynamic tautomeric equilibrium with its quinone oxime form, making it a potent electrophile capable of covalent adduction to thiols (e.g., Glutathione) and spontaneous redox cycling.[1][2]
This guide delineates the physicochemical and reactive differences between these two species to assist in assay design, metabolite identification, and toxicity assessment.[1][2]
Electronic Structure & Tautomerism
The primary driver of the reactivity difference is the ability of the nitroso variant to access a quinonoid structure.[1][2]
The Nitro "Lock"
In 3-methyl-4-nitrophenol , the nitro group (
The Nitroso-Oxime Chameleon
This compound is rarely found purely in the "nitroso" form.[1][2] In solution, it undergoes a 1,3-proton shift to form 2-methyl-1,4-benzoquinone 4-oxime .[1][2] This tautomerism renders the ring electrophilic and susceptible to nucleophilic attack, a property absent in the nitro-phenol parent.[1][2]
Visualization: Tautomeric Equilibrium & Redox Relationships[1][2]
Physicochemical Comparison Data
The following data aggregates experimental values and structural predictions to highlight the assay-relevant differences.
| Feature | 3-Methyl-4-Nitrophenol (3M4NP) | This compound (3M4NSP) |
| CAS RN | 2581-34-2 | 104-91-6 (Parent analog*) |
| Oxidation State (N) | +3 | +1 |
| Dominant Form (pH 7) | Phenolic (Nitro) | Quinone Oxime (Tautomer) |
| pKa | 7.39 ± 0.10 [1] | ~6.5 (Estimated vs parent 6.[1][2]3) [2] |
| UV-Vis | ~270 nm (Acid), ~400 nm (Base) | ~300 nm (Nitroso), ~340-400 nm (Oxime) |
| Appearance | Yellow crystalline powder | Green/Brown powder (Oxime character) |
| Reactivity to Thiols | Inert (without enzymatic activation) | High (forms sulfinamides/adducts) |
| Toxicity Mechanism | Uncoupling of oxidative phosphorylation | Hemoglobin binding (Ferrihemoglobinemia) |
*Note: Specific CAS for the 3-methyl nitroso derivative is less common; data often extrapolated from 4-nitrosophenol (CAS 104-91-6) and 2-methyl-1,4-benzoquinone 4-oxime.[1][2]
Reactivity Profiling & Experimental Protocols
Nucleophilic Substitution (The Glutathione Assay)
The most critical functional difference is the reaction with biological thiols.[1][2] 3M4NP is inert to Glutathione (GSH) in standard buffers.[1][2] 3M4NSP, due to its quinone oxime character, reacts rapidly.[1][2]
Protocol: Comparative GSH Reactivity
-
Purpose: To distinguish nitro vs. nitroso species based on thiol consumption.
-
Reagents: 100 mM Phosphate Buffer (pH 7.4), 1 mM GSH, 100 µM Test Compound.
-
Method:
-
Expected Result:
Spectrophotometric Differentiation
Because 3M4NSP exists in equilibrium with the oxime, its UV-Vis spectrum is highly pH-sensitive in a manner distinct from the simple phenol deprotonation of 3M4NP.[2]
Protocol: pH Shift Assay
Biological Implications: Metabolism & Toxicity[1][2][4]
Metabolic Fate (Fenitrothion Degradation)
In environmental systems (e.g., Burkholderia strains), 3M4NP is the primary hydrolysis product of Fenitrothion.[1][2][3] It is typically degraded via oxidative removal of the nitro group to form Methyl-1,4-benzoquinone (MBQ) [4].[1][2]
-
Crucial Note: The nitroso intermediate is often transient and difficult to capture in bacterial pathways, whereas in mammalian hepatic systems (CYP450), the reduction of the nitro group to nitroso is a key toxification step.[2]
Hemoglobin Interaction
This compound is a potent "ferrihemoglobin former."[1][2] Unlike the nitro variant, the nitroso group can ligand directly to the heme iron or oxidize Fe(II) to Fe(III), reducing the oxygen-carrying capacity of blood.[2]
-
Mechanism:
(Redox cycling).
Visualization: Experimental Decision Tree
References
-
PubChem. (2025).[2] 4-Nitrosophenol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Kyerematen, G., et al. (1982).[1][2] The reaction of alkylnitronates with glutathione. National Institutes of Health.[1][2] Retrieved from [Link]
-
Min, J., et al. (2016).[1][2][3] Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp.[1][2][3] Strain SJ98. Frontiers in Microbiology. Retrieved from [Link]
A Comparative Guide to HPLC Method Validation for 3-Methyl-4-Nitrosophenol Impurity Detection
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The presence of impurities, even at trace levels, can have significant implications for drug efficacy and patient safety. One such impurity of concern is 3-methyl-4-nitrosophenol, a potential genotoxic and carcinogenic compound.[1][2] This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for the detection of this critical impurity. We will explore a robust, validated in-house HPLC-UV method, compare it with alternative analytical techniques, and provide the experimental data and rationale necessary for you to make informed decisions in your own laboratory.
The Criticality of Detecting this compound
This compound can arise as an intermediate or byproduct in the synthesis of various pharmaceutical compounds.[3][4] Its structural alerts for genotoxicity necessitate highly sensitive and specific analytical methods to ensure its level is controlled within safe limits, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][5][6][7]
A Validated In-House HPLC-UV Method for this compound Detection
Herein, we detail a stability-indicating HPLC method developed and validated for the quantification of this compound. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8]
Chromatographic Conditions: A Rationale-Driven Approach
The selection of chromatographic conditions is a critical first step, dictated by the physicochemical properties of this compound.
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase provides good retention and separation of the moderately polar this compound from other potential impurities. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase offers a balance between adequate retention of the analyte and a reasonable run time. The high proportion of acetonitrile ensures sufficient elution strength.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and chromatographic efficiency. |
| Detection | UV at 270 nm | This wavelength corresponds to a significant absorbance maximum for this compound, ensuring high sensitivity.[4] |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and improved peak shape. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity with the risk of column overload. |
Method Validation: A Deep Dive into the "Why"
The validation of this HPLC method was performed in accordance with ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision.[9][10]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, and matrix components.[9] To establish this, forced degradation studies are indispensable.[11]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 mL of a 100 µg/mL solution of this compound was mixed with 1 mL of 0.1 M HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of a 100 µg/mL solution was mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of a 100 µg/mL solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: A solid sample of this compound was kept in an oven at 105°C for 24 hours. A solution was then prepared at 100 µg/mL.
-
Photolytic Degradation: A 100 µg/mL solution of this compound was exposed to UV light (254 nm) for 24 hours.
Rationale: These stress conditions mimic potential manufacturing, storage, and handling scenarios, ensuring that any degradation products that might form do not interfere with the quantification of the this compound peak. The results of the forced degradation study demonstrated that the parent peak was well-resolved from all degradation product peaks, confirming the stability-indicating nature of the method.
Diagram: HPLC Method Validation Workflow
Caption: A streamlined workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]
Experimental Protocol: Linearity
A series of solutions of this compound were prepared at concentrations ranging from 0.1 µg/mL to 10 µg/mL. Each concentration was injected in triplicate.
Data Summary: Linearity
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.25 - 7.5 µg/mL | Defined by linearity |
Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol: Accuracy
Three different concentrations of this compound (low, medium, and high) were spiked into a placebo matrix in triplicate. The percentage recovery was then calculated.
Data Summary: Accuracy
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 0.5 | 99.2 | 1.2 | 98.0 - 102.0% |
| 2.5 | 100.5 | 0.8 | 98.0 - 102.0% |
| 5.0 | 99.8 | 0.5 | 98.0 - 102.0% |
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-day precision): Six replicate injections of a 2.5 µg/mL solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.
Data Summary: Precision
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.9% | ≤ 2.0% |
| Intermediate Precision | 1.5% | ≤ 2.0% |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Data Summary: LOD & LOQ
| Parameter | Result |
| LOD | 0.08 µg/mL |
| LOQ | 0.25 µg/mL |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Experimental Protocol: Robustness
Small variations were made to the following parameters, and the effect on the results was observed:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
The results showed no significant impact on the chromatographic performance, indicating the robustness of the method.
Diagram: Interrelationship of Validation Parameters
Caption: The interconnected nature of HPLC method validation parameters.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages and disadvantages for the detection of this compound.
| Technique | Pros | Cons | Best Suited For |
| HPLC-UV | - Cost-effective- Widely available- Robust and reliable for routine analysis- Simple operation | - Lower sensitivity compared to MS-based methods- Potential for co-elution with structurally similar impurities | Routine quality control and release testing where impurity levels are expected to be above the detection limit. |
| LC-MS/MS | - High sensitivity and selectivity- Capable of detecting and quantifying trace-level impurities- Provides structural information for impurity identification | - Higher cost of instrumentation and maintenance- Requires more specialized expertise for operation and data interpretation | Confirmatory testing, impurity profiling, and analysis of samples where very low levels of nitrosamine impurities are suspected.[12][13] |
| GC-MS | - Excellent for volatile and semi-volatile compounds- High sensitivity and selectivity | - May require derivatization for non-volatile compounds like this compound- Potential for thermal degradation of the analyte in the injector | Analysis of a broad range of volatile and semi-volatile impurities, but may not be the first choice for non-volatile nitrosophenols without appropriate sample preparation.[14] |
Conclusion
The validated HPLC-UV method presented in this guide provides a reliable, accurate, and robust solution for the routine quality control of this compound impurities in pharmaceutical development. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the expected concentration of the impurity, the complexity of the sample matrix, and the available resources. For trace-level analysis and impurity identification, more sensitive techniques like LC-MS/MS are recommended. By understanding the principles of method validation and the comparative strengths of different analytical techniques, researchers and scientists can confidently ensure the safety and quality of their pharmaceutical products.
References
- CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents. (n.d.).
- Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-39.
- USP General Chapter <1469> Nitrosamine Impurities. (2021).
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. (2016, May 24). Retrieved February 5, 2026, from [Link]
- FDA. (2024). Guidance for Industry: Q2(R2)
-
The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). Retrieved February 5, 2026, from [Link]
- Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2021). International Journal of Molecular Sciences, 22(16), 8887.
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). Retrieved February 5, 2026, from [Link]
- Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1. (2006). Applied and Environmental Microbiology, 72(10), 6659-6665.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved February 5, 2026, from [Link]
- FDA. (2023, August).
- EMA. (2025, February). Nitrosamine impurities in specific medicines.
-
3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
- Biodegradation of nitrophenol compounds. (2014).
- FDA. (2024, September). Control of Nitrosamine Impurities in Human Drugs.
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). Retrieved February 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 5. fda.gov [fda.gov]
- 6. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 8. quora.com [quora.com]
- 9. Biodegradability of 3-Methyl-4-Nitrophenol by 4-Nitrophenol-Degrading Bacteria [jstage.jst.go.jp]
- 10. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 13. EMA has updated its AI limits on 01 Aug 2025 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. eeer.org [eeer.org]
Safety Operating Guide
Personal protective equipment for handling 3-Methyl-4-nitrosophenol
Executive Safety Summary
3-Methyl-4-nitrosophenol (also known as 4-nitroso-m-cresol) presents a dual hazard profile unique to nitroso-aromatics. Unlike simple phenols, it exists in a tautomeric equilibrium with 2-methyl-1,4-benzoquinone 4-oxime . This duality dictates its handling: it acts as both a phenolic irritant and a potentially energetic quinone-oxime.
Critical Hazards:
-
Energetic Instability: Nitroso compounds can undergo exothermic decomposition at elevated temperatures. Dry powders may be sensitive to static discharge.
-
Sensitization: High potential for skin sensitization (allergic dermatitis) upon repeated exposure.
-
Toxicity: Suspected genotoxicity typical of nitroso/oxime moieties; harmful by inhalation and ingestion.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Parameter | Requirement | Scientific Rationale |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of dust/aerosols. The quinone-oxime tautomer can sublime or create fine dusts that are potent respiratory irritants. |
| Airflow Velocity | 80–100 fpm (Face Velocity) | Sufficient to capture particles without creating turbulence that spreads lightweight powders. |
| Static Control | Antistatic Ionizer (Recommended) | Organic nitroso powders are often dielectric and prone to static buildup, increasing dispersion risk during weighing. |
| Light Protection | Amber Glassware / Foil | Nitroso compounds are photosensitive. Photolytic degradation can yield unpredictable radical species. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier-in-Depth" approach. Standard nitrile gloves are insufficient for prolonged contact with nitroso-aromatics in solution due to permeation risks.
PPE Specification Table
| Body Area | Standard Protocol (Dry Powder) | High-Risk Protocol (Solutions/Synthesis) | Technical Justification |
| Hands (Inner) | Nitrile (4 mil, accelerator-free) | Laminate Film (e.g., Silver Shield™ / North 4H) | Laminate offers >4h breakthrough time against aromatics. Nitrile degrades rapidly with nitroso-solvents. |
| Hands (Outer) | Nitrile (Extended Cuff, 6-8 mil) | Nitrile (Extended Cuff, 6-8 mil) | The outer glove provides dexterity and mechanical protection for the delicate inner laminate glove. |
| Respiratory | N95 (if outside hood - Emergency only) | P100 / PAPR (Spill cleanup) | Dusts are highly irritating to mucous membranes. |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Prevent corneal injury. Nitroso compounds can cause methemoglobinemia if absorbed through eyes. |
| Body | Lab Coat (100% Cotton or Nomex) | Tyvek® Coverall + Apron | Avoid synthetic blends. In the event of a flash fire (energetic decomposition), synthetics melt into skin. |
Operational Workflow: The "No-Touch" Technique
This workflow minimizes direct contact and static risks.
Phase 1: Preparation & Weighing
-
Equilibrate: Allow the reagent container to reach room temperature before opening to prevent condensation (hydrolysis risk).
-
Static Neutralization: Pass an antistatic gun over the weigh boat and spatula.
-
Transfer: Use a disposable spatula . Do not reuse spatulas to avoid cross-contamination of metal traces (which can catalyze decomposition).
Phase 2: Solubilization
-
Solvent Choice: Dissolve in DMSO or Methanol.
-
Exotherm Check: Add solvent slowly. Nitroso-phenols can liberate heat upon solvation.
-
Tautomer Management: The solution may change color (yellow
green/brown) depending on pH and solvent polarity, indicating the shift between phenol and quinone-oxime forms. This is normal but indicates increased reactivity.
Phase 3: Decontamination
-
Wipe Down: Use pads dampened with 10% Sodium Thiosulfate or mild surfactant. Avoid strong oxidizers (Bleach/Hypochlorite) as they can react violently with nitroso groups.
-
Doffing: Remove outer gloves
Wash inner gloves Remove inner gloves.
Visualization: Handling Lifecycle
The following diagram illustrates the critical decision points and safety barriers.
Figure 1: Operational lifecycle for handling this compound, emphasizing the containment barrier.
Emergency & Disposal Protocols
Spill Response (Solid)
-
Evacuate the immediate area if the spill is >10g.
-
Dampen the spill gently with a solvent-wet pad (Ethanol/Water) to prevent dust generation. Do not dry sweep.
-
Scoop into a wide-mouth jar. Do not seal tightly immediately (allow off-gassing).
Waste Disposal[1][2][3][4]
-
Segregation (CRITICAL):
-
DO NOT mix with Oxidizing Acids (Nitric, Perchloric). Risk of explosion.[1]
-
DO NOT mix with Reducing Agents (Hydrides).
-
-
Labeling: "Hazardous Waste - Toxic / Sensitizer - this compound".
-
Method: High-temperature incineration is the only approved disposal method.
Scientific Mechanism: The Tautomeric Risk
Understanding the chemistry validates the safety protocol. This compound exists in equilibrium:
-
Why this matters: The Quinone Oxime form is structurally related to p-benzoquinone dioxime, a known flammable solid. This tautomer is responsible for the compound's potential thermal instability and skin staining properties. Your PPE must protect against both the acidic phenol and the reactive quinone.
References
-
PubChem. (2023). 3-Methyl-4-nitrophenol (Compound).[2][3][4] National Library of Medicine. [Link](Note: Often indexed alongside nitro-analogues; functional group hazards derived from specific nitroso/oxime chemistry).
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Nitrosophenols and Quinone Oximes. [Link]
Sources
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
